An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1,5,5-Trimethylcyclohexene
Introduction: The Role of NMR Spectroscopy in the Structural Elucidation of Terpenoids Predicted ¹H NMR Spectrum of 1,5,5-Trimethylcyclohexene The proton NMR spectrum of 1,5,5-trimethylcyclohexene is anticipated to exhib...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Role of NMR Spectroscopy in the Structural Elucidation of Terpenoids
Predicted ¹H NMR Spectrum of 1,5,5-Trimethylcyclohexene
The proton NMR spectrum of 1,5,5-trimethylcyclohexene is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The presence of a double bond, alkyl substituents, and a gem-dimethyl group leads to a range of chemical shifts and coupling patterns.
Predicted ¹H NMR Chemical Shift Assignments
Protons
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
H-2
~5.4 - 5.6
Broad Singlet
1H
Vinylic proton, deshielded by the π-system of the double bond.
H-6
~1.9 - 2.1
Multiplet
2H
Allylic protons, deshielded by the adjacent double bond.
H-3
~1.8 - 2.0
Multiplet
2H
Allylic protons, deshielded by the adjacent double bond.
CH₃-1
~1.6 - 1.7
Singlet
3H
Vinylic methyl group, deshielded by the double bond.
CH₃-5 (gem-dimethyl)
~0.9 - 1.0
Singlet
6H
Gem-dimethyl protons, shielded and appearing upfield.
Predicted ¹³C NMR Spectrum of 1,5,5-Trimethylcyclohexene
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. The predicted spectrum for 1,5,5-trimethylcyclohexene is based on the influence of alkyl substitution and the olefinic bond on carbon chemical shifts.
Predicted ¹³C NMR Chemical Shift Assignments
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale
C-1
~130 - 135
Quaternary vinylic carbon, substituted with a methyl group.
C-2
~120 - 125
Vinylic methine carbon.
C-5
~30 - 35
Quaternary carbon bearing the gem-dimethyl groups.
C-6
~30 - 35
Allylic methylene carbon.
C-4
~25 - 30
Methylene carbon.
C-3
~20 - 25
Allylic methylene carbon.
CH₃-1
~20 - 25
Vinylic methyl carbon.
CH₃-5 (gem-dimethyl)
~25 - 30
Gem-dimethyl carbons.
Factors Influencing Chemical Shifts in 1,5,5-Trimethylcyclohexene
The predicted chemical shifts are a consequence of several key factors inherent to the molecule's structure. Understanding these influences is crucial for accurate spectral interpretation.
The Anisotropic Effect of the C=C Double Bond: The π-electron cloud of the double bond generates a magnetic field that deshields the vinylic proton (H-2) and the vinylic methyl group (CH₃-1), causing their signals to appear at a lower field (higher ppm).
Inductive Effects of Alkyl Groups: The electron-donating nature of the methyl groups influences the electron density around adjacent protons and carbons.
Steric Effects and Molecular Geometry: The gem-dimethyl group at the C-5 position introduces steric strain and restricts conformational flexibility, which can influence the magnetic environments of nearby nuclei.
Comparison with Cyclohexene: The basic cyclohexene ring structure provides a foundational reference. In cyclohexene, the vinylic protons resonate around 5.6-6.0 ppm, and the allylic protons are found near 1.8-2.2 ppm. The introduction of the trimethyl substitution pattern in 1,5,5-trimethylcyclohexene modifies these values.
Molecular Structure and Numbering
To correlate the NMR data with the molecular structure, the following numbering scheme is used for 1,5,5-trimethylcyclohexene.
Figure 1: Molecular structure of 1,5,5-trimethylcyclohexene with atom numbering.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for 1,5,5-trimethylcyclohexene or similar compounds, the following protocol outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh approximately 5-10 mg of the purified 1,5,5-trimethylcyclohexene sample.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrument Setup and Calibration:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is critical for obtaining sharp spectral lines.
¹H NMR Acquisition:
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
Key parameters to set include:
Spectral Width: Sufficient to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
Number of Scans: Typically 8 to 16 scans for a sample of this concentration.
Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Key parameters to set include:
Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
Relaxation Delay (d1): A longer delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to fully relax and be accurately observed.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase and baseline correct the spectrum.
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Experimental Workflow Diagram
Figure 2: Workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1,5,5-trimethylcyclohexene. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally related molecules, we have presented a detailed assignment of the expected chemical shifts and an explanation of the underlying factors that govern them. The included experimental protocol serves as a practical guide for researchers seeking to obtain and interpret NMR data for this and similar compounds. A thorough understanding of these concepts is indispensable for professionals in the fields of chemical research and drug development, where NMR spectroscopy remains a cornerstone of molecular characterization.
References
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]
ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link]
Doc Brown's Chemistry. (2026, March 10). *1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H
Exploratory
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Trimethylcyclohexene Isomers
This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of trimethylcyclohexene isomers. Tailored for researchers, scientists, and professionals in drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed exploration of the electron ionization (EI) mass spectrometry fragmentation patterns of trimethylcyclohexene isomers. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document delves into the core fragmentation mechanisms, offering insights into how these patterns can be used to differentiate between various isomeric forms.
Part 1: Introduction to Trimethylcyclohexenes and Mass Spectrometry
Overview of Trimethylcyclohexenes: Isomeric Forms and Industrial Relevance
Trimethylcyclohexenes (C9H16, molecular weight: 124.22 g/mol ) are a group of cyclic alkenes with various isomers depending on the positions of the three methyl groups and the double bond within the cyclohexene ring.[1][2][3][4] These compounds are of interest in various fields, including the synthesis of fine chemicals, fragrances, and as potential impurities in pharmaceutical manufacturing. The ability to accurately identify and differentiate between these isomers is crucial for quality control and regulatory compliance.
Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound. In EI-MS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•+).[5][6] This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.[5][7] The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z), creating a unique "fingerprint" for a particular compound.[5]
Part 2: The General Fragmentation Pattern of Trimethylcyclohexenes
The fragmentation of trimethylcyclohexene isomers under EI conditions is governed by several key pathways, primarily driven by the stability of the resulting carbocations and radical species.
The Molecular Ion (M+)
For most trimethylcyclohexene isomers, the molecular ion peak at m/z 124 is observable, although its intensity can vary depending on the stability of the specific isomer. The presence of this peak is the first indicator of the compound's molecular weight.
Key Fragmentation Pathways
The fragmentation of the trimethylcyclohexene molecular ion is characterized by several competing and consecutive reactions.
A hallmark of the mass spectra of cyclohexene derivatives is the retro-Diels-Alder (RDA) reaction.[8][9][10][11] This pericyclic reaction involves the cleavage of two bonds in the cyclohexene ring, resulting in the formation of a diene and a dienophile.[8][9] For a substituted cyclohexene, the masses of the resulting fragments will depend on the substitution pattern. This is a highly diagnostic fragmentation pathway for locating the position of the double bond and substituents.
A common fragmentation pathway for methylated compounds is the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 109 ([M-15]⁺).[12] The stability of the resulting carbocation influences the intensity of this peak. The formation of a more stable tertiary or resonance-stabilized carbocation will lead to a more abundant [M-15]⁺ ion.[7][13]
Cleavage of a bond allylic to the double bond is a favorable process as it leads to a resonance-stabilized allylic cation. The position of the methyl groups relative to the double bond will dictate the specific fragments formed through this pathway.
Part 3: Isomer-Specific Fragmentation Analysis
The relative abundance of key fragments allows for the differentiation of various trimethylcyclohexene isomers.
Distinguishing Isomers: The Power of Fragmentation Patterns
While many isomers will exhibit peaks at similar m/z values, the relative intensities of these peaks are often unique. For example, an isomer that can readily undergo a specific RDA fragmentation leading to stable neutral and charged fragments will show a more intense peak corresponding to that pathway compared to an isomer where this pathway is less favorable.
Case Study: 3,5,5-Trimethylcyclohex-1-ene
The mass spectrum of 3,5,5-trimethylcyclohex-1-ene shows a characteristic fragmentation pattern. A significant peak is often observed at m/z 68.[2] This can be rationalized by a retro-Diels-Alder reaction.
Fragmentation of 3,5,5-Trimethylcyclohex-1-ene via RDA
Caption: RDA fragmentation of 3,5,5-trimethylcyclohex-1-ene.
Case Study: 1,2,3-Trimethylcyclohex-1-ene
For 1,2,3-trimethylcyclohex-1-ene, the RDA fragmentation would proceed differently, leading to different fragment masses. The loss of a methyl group from the molecular ion to form a stable tertiary carbocation at m/z 109 is also a prominent feature.
Proposed Fragmentation of 1,2,3-Trimethylcyclohex-1-ene
Caption: Methyl loss from 1,2,3-trimethylcyclohex-1-ene.
Comparative Data Summary
Isomer
Molecular Ion (m/z 124)
Key Fragment 1 (m/z)
Key Fragment 2 (m/z)
Putative Origin of Key Fragments
3,5,5-Trimethylcyclohex-1-ene
Present
68
109
RDA, Loss of CH₃
3,3,5-Trimethylcyclohex-1-ene
Present
109
67
Loss of CH₃, Further fragmentation
1,2,3-Trimethylcyclohex-1-ene
Present
109
-
Loss of CH₃
Note: The relative intensities of these fragments will vary. This table provides a simplified overview of expected significant peaks based on general fragmentation principles.
Part 4: Experimental Considerations and Best Practices
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation
Due to their similar boiling points, the separation of trimethylcyclohexene isomers often requires high-resolution gas chromatography.[14] Coupling GC with MS (GC-MS) is the method of choice, as it allows for the separation of the isomers before they enter the mass spectrometer for individual analysis.[14]
GC-MS Workflow for Isomer Analysis
Caption: A typical GC-MS workflow for isomer analysis.
Setting Key MS Parameters for Optimal Analysis
Ionization Energy: 70 eV is the standard for EI to ensure fragmentation and allow for library matching.
Mass Range: A scan range of m/z 40-200 is generally sufficient to capture the molecular ion and key fragments.
Scan Speed: A faster scan speed is necessary to obtain several spectra across a narrow GC peak.
Part 5: Conclusion: A Summary of Key Identifiers
The mass spectrometric fragmentation of trimethylcyclohexene isomers is a rich source of structural information. The retro-Diels-Alder reaction is a powerful tool for probing the substitution pattern of the cyclohexene ring, while the loss of methyl radicals provides insight into the stability of the resulting carbocations. By carefully analyzing the relative abundances of these and other fragment ions, often in conjunction with chromatographic separation, researchers can confidently identify and differentiate between various trimethylcyclohexene isomers. This guide provides a foundational understanding of these principles, empowering scientists to interpret their own data with greater accuracy.
References
Retro-Diels Alder mechanism: Significance and symbolism. (2025, February 20).
mass spectra - fragmentation patterns - Chemguide.
Mass spectrum 1,3,5-trimethylbenzene (mesitylene) - Doc Brown's Chemistry. (2026, March 3).
Interpretation of mass spectra.
Main EI‐MS fragmentation pathways of 5. - ResearchGate.
Fragmentation mechanisms in electron impact mass spectrometry.
Mass Spectrometry - MSU chemistry.
Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils - ResearchGate.
11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (2020, May 30).
Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry. | Semantic Scholar.
An In-depth Technical Guide to the Thermodynamic Stability of Trimethylcyclohexene Isomers
For: Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of substituted cyclohexene isomers is a cornerstone of stereochemistry and reaction pathway prediction. This guide pro...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of substituted cyclohexene isomers is a cornerstone of stereochemistry and reaction pathway prediction. This guide provides a comprehensive analysis of the factors governing the relative stabilities of trimethylcyclohexene isomers. By integrating foundational principles with experimental and computational data, we aim to equip researchers with the insights necessary to understand and predict the behavior of these and similar molecular systems. We will delve into the intricate interplay of steric and electronic effects, explore experimental methodologies for quantifying stability, and present a logical framework for stability prediction.
Introduction: The Significance of Alkene Stability
The substitution pattern around a carbon-carbon double bond profoundly influences the thermodynamic stability of an alkene. In the context of cyclic systems like cyclohexenes, this is further complicated by conformational constraints and the spatial arrangement of substituents. Trimethylcyclohexenes, as a model system, offer a rich landscape to explore these effects. A thorough understanding of their relative stabilities is critical for applications ranging from synthetic route optimization, where the desired isomer is often the most stable, to medicinal chemistry, where the specific geometry of a molecule can dictate its biological activity.
The stability of an alkene is inversely related to its potential energy. More stable isomers possess lower potential energy and will be favored at equilibrium. The primary factors dictating the thermodynamic stability of trimethylcyclohexene isomers are:
Degree of Double Bond Substitution: Alkenes become more stable as the number of alkyl substituents on the sp2-hybridized carbons increases. This is attributed to a combination of hyperconjugation and steric effects.
Steric Interactions: The size and proximity of substituent groups can lead to destabilizing steric strain. In cyclohexene systems, this includes allylic strain and diaxial interactions.
Conformational Effects: The preference for substituents to occupy equatorial positions to minimize steric hindrance is a key determinant of the overall stability of a particular chair or half-chair conformation.
This guide will systematically dissect these factors, providing a robust framework for predicting the relative thermodynamic stabilities of various trimethylcyclohexene isomers.
Foundational Principles Governing Stability
The relative thermodynamic stability of alkene isomers is a result of a delicate balance between several stabilizing and destabilizing interactions. A nuanced understanding of these principles is essential for accurate predictions.
The Role of Double Bond Substitution
A fundamental principle in alkene chemistry is that stability increases with the degree of substitution on the double bond. The trend is generally:
This increased stability is primarily attributed to two factors:
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C σ-bonds into the empty π* orbital of the double bond. The more alkyl groups attached to the double bond, the greater the number of possible hyperconjugative interactions, leading to increased electronic stabilization.
Bond Strength: The bond between an sp2 carbon of the double bond and an sp3 carbon of an alkyl substituent is stronger than a bond between an sp2 carbon and a hydrogen atom.
Steric Effects in Cyclohexene Systems
While increased substitution is generally favorable, it can also introduce destabilizing steric interactions. In the context of trimethylcyclohexenes, several types of steric strain are of paramount importance:
1,3-Diaxial Interactions: In the chair-like conformation of cyclohexane derivatives, substituents in the axial position can experience steric repulsion from other axial groups on the same side of the ring. To minimize these interactions, larger substituents preferentially occupy equatorial positions.
Allylic Strain (A1,3 Strain): This type of strain occurs in alkenes and is particularly relevant to cyclohexenes. It arises from the steric interaction between a substituent on the double bond and an axial substituent on an adjacent allylic carbon.
Gauche Butane Interactions: These are steric interactions between methyl groups on adjacent carbons that are in a gauche conformation.
The interplay of these steric factors can significantly influence the relative stabilities of isomers, sometimes overriding the stabilizing effect of double bond substitution.
A Comparative Analysis of Trimethylcyclohexene Isomers
To illustrate the interplay of these principles, let's consider the relative stabilities of several representative trimethylcyclohexene isomers. The key is to evaluate the degree of double bond substitution and the presence of any significant steric strain in the most stable conformation of each isomer.
Isomer
Double Bond Substitution
Key Steric Interactions
Predicted Relative Stability
1,3,3-Trimethylcyclohexene
Trisubstituted
Gem-dimethyl group at C3; one methyl group is axial, leading to 1,3-diaxial interactions.
High
1,5,5-Trimethylcyclohexene
Disubstituted
Gem-dimethyl group at C5; both can be pseudo-equatorial in a stable conformation.
Moderate
1,2,3-Trimethylcyclohexene
Trisubstituted
Potential for significant steric strain depending on the relative stereochemistry (cis/trans) of the methyl groups.
Variable
3,3,5-Trimethylcyclohexene
Disubstituted
Gem-dimethyl group at C3 and a methyl group at C5. The C5 methyl can be equatorial.
Moderate
Note: This table provides a qualitative prediction. The actual order of stability can be influenced by the specific stereochemistry of the isomers and can be definitively determined through experimental measurements or high-level computational studies.
For instance, in 1,3,3-trimethylcyclohexene, the double bond is trisubstituted, which is highly stabilizing. However, the gem-dimethyl group at the allylic position (C3) forces one methyl group into a pseudo-axial orientation, introducing some steric strain. In contrast, 1,5,5-trimethylcyclohexene has a less substituted double bond but can adopt a conformation that minimizes steric interactions from the gem-dimethyl group at C5.
The case of 1,2,3-trimethylcyclohexene is more complex due to the presence of multiple stereoisomers. The relative stability of these diastereomers will depend on the cis/trans arrangement of the methyl groups and their ability to occupy equatorial positions in the most stable chair conformation.
Experimental Determination of Thermodynamic Stability
The theoretical principles outlined above can be validated and quantified through experimental methods. The two primary techniques for determining the relative thermodynamic stabilities of alkene isomers are heat of hydrogenation and isomerization equilibration.
Heat of Hydrogenation
Catalytic hydrogenation is a process where an alkene reacts with hydrogen gas in the presence of a metal catalyst to form a saturated alkane. This reaction is exothermic, and the amount of heat released (the heat of hydrogenation, ΔH°hydrog) is a direct measure of the stability of the starting alkene.
Principle: Less stable alkenes have higher potential energy and therefore release more heat upon hydrogenation to the same alkane.
Figure 1. Workflow for determining relative alkene stability via heat of hydrogenation.
Experimental Protocol: Heat of Hydrogenation via Bomb Calorimetry
Objective: To determine the heat of hydrogenation (ΔH°hydrog) for a trimethylcyclohexene isomer.
Materials:
Bomb calorimeter
High-pressure hydrogen gas cylinder with regulator
Sample Preparation: Accurately weigh a sample of the trimethylcyclohexene isomer and the catalyst into the sample holder of the bomb calorimeter.
Assembly: Seal the bomb and purge it with a small amount of hydrogen gas to remove any air.
Pressurization: Pressurize the bomb with a known excess of hydrogen gas to a specified pressure.
Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water. Allow the system to reach thermal equilibrium.
Initiation: Initiate the hydrogenation reaction, often by passing an electric current through a fuse wire which ignites a sample support.
Data Acquisition: Record the temperature of the water bath at regular intervals until it reaches a maximum and then begins to cool.
Calculation:
Determine the corrected temperature rise (ΔT) by accounting for heat exchange with the surroundings.
Calculate the total heat released (q_total) using the known heat capacity of the calorimeter system.
Correct for the heat of combustion of the fuse wire.
Calculate the molar heat of hydrogenation (ΔH°hydrog) by dividing the corrected heat released by the number of moles of the alkene.
Data Interpretation:
By comparing the ΔH°hydrog values for different trimethylcyclohexene isomers, their relative stabilities can be ranked. A more negative (i.e., larger exothermic) heat of hydrogenation corresponds to a less stable, higher-energy starting alkene.
Isomerization Equilibration
This method involves establishing an equilibrium between two or more isomers and then analyzing the composition of the equilibrium mixture.
Principle: At equilibrium, the most thermodynamically stable isomer will be present in the highest concentration.
The equilibrium constant (Keq) is related to the standard Gibbs free energy change (ΔG°) for the isomerization by the equation:
ΔG° = -RT ln(Keq)
where R is the gas constant and T is the absolute temperature. A more negative ΔG° indicates a more stable product isomer.
Figure 2. Workflow for determining relative alkene stability via isomerization equilibration.
Heating mantle or oil bath with temperature control.
Gas chromatograph (GC) with a suitable column for separating the isomers.
Internal standard for GC analysis (e.g., a non-isomerizable hydrocarbon).
Procedure:
Reaction Setup: In a reaction tube, combine a known amount of the starting trimethylcyclohexene isomer(s), the acid catalyst, and the solvent. Add a known amount of an internal standard.
Equilibration: Seal the tube and heat it in an oil bath at a constant temperature. The time required to reach equilibrium should be determined by running preliminary experiments and analyzing the composition at different time points until it no longer changes.
Sampling and Quenching: Periodically, withdraw a small aliquot of the reaction mixture and quench it by adding it to a vial containing a weak base (e.g., a dilute solution of sodium bicarbonate) to neutralize the acid catalyst and stop the isomerization.
Analysis: Analyze the quenched samples by gas chromatography. The relative peak areas (corrected by response factors determined using standard mixtures) will give the molar ratio of the isomers.
Equilibrium Confirmation: Continue the equilibration until at least two consecutive time points show the same isomer ratio, confirming that equilibrium has been reached.
Data Interpretation:
The isomer present in the highest concentration at equilibrium is the most thermodynamically stable. The equilibrium constant (Keq) can be calculated from the final molar ratios, and from this, the Gibbs free energy difference (ΔG°) between the isomers can be determined, providing a quantitative measure of their relative stabilities.
Computational Approaches to Stability Analysis
In addition to experimental methods, computational chemistry provides powerful tools for predicting the relative stabilities of isomers. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the ground-state energies of different isomers.
Methodology:
Structure Optimization: The 3D structure of each isomer is optimized to find its lowest energy conformation.
Energy Calculation: The single-point energy of the optimized structure is calculated.
Comparison: The relative energies of the isomers are compared. The isomer with the lowest calculated energy is predicted to be the most stable.
Computational methods are particularly useful for:
Screening large numbers of isomers: It is often faster to computationally screen a series of isomers than to synthesize and analyze each one experimentally.
Investigating unstable or difficult-to-synthesize isomers: Theoretical calculations can provide insights into the properties of molecules that are not readily accessible in the lab.
Deconvoluting contributing factors: Computational analysis can help to dissect the contributions of electronic and steric effects to the overall stability.
It is important to note that the accuracy of computational predictions depends on the level of theory and the basis set used. Therefore, it is often advisable to benchmark computational results against experimental data for a related set of compounds.
Conclusion and Future Directions
The thermodynamic stability of trimethylcyclohexene isomers is governed by a well-defined set of principles, primarily the degree of double bond substitution and the minimization of steric strain. Trisubstituted isomers are generally more stable than their disubstituted counterparts, with the caveat that severe steric interactions can sometimes reverse this trend. The relative stabilities of these isomers can be reliably predicted through a careful analysis of their structures and can be quantitatively determined through experimental techniques such as heat of hydrogenation and isomerization equilibration.
For researchers in drug development and organic synthesis, a firm grasp of these concepts is invaluable. It allows for the rational design of synthetic targets, the prediction of reaction outcomes, and a deeper understanding of the structure-activity relationships of biologically active molecules.
Future research in this area will likely focus on the application of increasingly sophisticated computational methods to provide even more accurate predictions of isomeric stability. Furthermore, the principles elucidated through the study of model systems like trimethylcyclohexenes will continue to be applied to more complex and medicinally relevant molecules, aiding in the development of new and improved therapeutic agents.
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
Journal of Organic Chemistry. American Chemical Society. [Link]
Allinger, N. L. (1976). Calculation of the Structures of Hydrocarbons Containing Delocalized Electronic Systems by the Molecular Mechanics Method. Journal of the American Chemical Society, 98(25), 8127–8134. [Link]
Jensen, F. (2017). Introduction to Computational Chemistry. Wiley. [Link]
Exploratory
trimethylcyclohexene IR spectroscopy absorption bands
Structural Elucidation of Trimethylcyclohexene Isomers: An In-Depth Guide to Infrared (IR) Spectroscopy Absorption Bands Executive Summary Trimethylcyclohexene (TMC) isomers—such as 1,3,3-trimethylcyclohexene and 3,5,5-t...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Elucidation of Trimethylcyclohexene Isomers: An In-Depth Guide to Infrared (IR) Spectroscopy Absorption Bands
Executive Summary
Trimethylcyclohexene (TMC) isomers—such as 1,3,3-trimethylcyclohexene and 3,5,5-trimethylcyclohexene—are critical intermediates in the synthesis of terpene-based fragrances, high-octane fuel additives, and pharmaceutical precursors. Because these isomers often possess identical molecular weights and highly similar mass fragmentation patterns, Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical technique for structural verification. This whitepaper details the mechanistic causality behind the IR absorption bands of TMCs and provides a self-validating protocol for rigorous spectral acquisition.
Mechanistic Principles of TMC IR Absorption
The IR spectrum of trimethylcyclohexene is governed by the interplay between the rigid, puckered cyclohexene ring and the steric bulk of its three methyl substituents. Understanding the physical causality behind these vibrations is essential for accurate spectral interpretation.
The sp² C–H and C=C Bond Dynamics
The endocyclic double bond introduces a region of high electron density and s-character. The sp² hybridized =C–H bond is shorter and stiffer than its sp³ counterparts, which increases the force constant of the bond. Consequently, this stretching frequency is pushed above the 3000 cm⁻¹ threshold, typically resolving as a weak-to-medium band at 3022 to 3025 cm⁻¹[1][2].
Concurrently, the C=C stretching vibration appears as a medium-intensity band between 1640 and 1662 cm⁻¹[1][3]. The intensity of an IR band is proportional to the square of the change in dipole moment during the vibration. While highly symmetric alkenes have IR-inactive C=C stretches, the asymmetric substitution of the TMC ring ensures a net dipole change. Furthermore, the exact position is highly sensitive to mass-loading; the trisubstituted double bond in 1,3,3-TMC experiences a slight frequency dampening from the adjacent C1 methyl group, shifting the C=C stretch closer to 1640 cm⁻¹[3].
The sp³ C–H and Gem-Dimethyl Fingerprint
The aliphatic region is dominated by strong overlapping bands from 2840 to 2968 cm⁻¹, representing the asymmetric and symmetric stretching of the ring methylenes and the three methyl groups[2].
However, the most diagnostic feature for researchers lies in the bending region. The symmetric C–H bending (the "umbrella" mode) of the methyl groups occurs at ~1380 cm⁻¹[3]. In isomers possessing a gem-dimethyl group (e.g., the C3 position in 1,3,3-TMC or the C5 position in 3,5,5-TMC[4]), the two methyl groups attached to the same carbon atom couple mechanically. They vibrate both in-phase and out-of-phase with each other. This vibrational coupling splits the degenerate energy level into two distinct states, resulting in a characteristic doublet in the IR spectrum (typically ~1385 cm⁻¹ and ~1365 cm⁻¹). This splitting is a definitive marker for structural verification.
Quantitative Spectral Assignments
The following table summarizes the foundational IR absorption bands for trimethylcyclohexene derivatives, mapping empirical data to their structural origins.
Absorption Band (cm⁻¹)
Vibrational Mode
Intensity
Mechanistic Causality / Structural Origin
3022 – 3025
sp² =C–H Stretch
Weak / Medium
High s-character of the alkene carbon stiffens the bond, requiring higher energy[1][2].
2840 – 2968
sp³ C–H Stretch
Strong
Overlapping asymmetric and symmetric stretches of ring CH₂ and substituent CH₃ groups[2].
1640 – 1662
C=C Stretch
Medium
Dipole moment change during stretching of the asymmetrically substituted, puckered ring[1][3].
1450 – 1460
CH₂ / CH₃ Asym. Bend
Medium
Scissoring motion of ring methylenes and asymmetric bending of methyls[5].
~1380
CH₃ Sym. Bend (Umbrella)
Strong
Characteristic of methyl groups; splits into a doublet (~1385/1365 cm⁻¹) if gem-dimethyls are present[3].
800 – 840
=C–H Out-of-Plane Bend
Strong
Diagnostic for trisubstituted alkenes; highly sensitive to steric hindrance and ring conformation.
Self-Validating High-Resolution FTIR Protocol
A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness in spectral data and prevent misidentification of isomeric impurities, the following workflow integrates strict validation gates.
Step 1: System Purge and Background Validation
Action : Purge the FTIR spectrometer sample compartment with dry N₂ for 15 minutes to eliminate atmospheric H₂O and CO₂.
Causality & Validation : Atmospheric water vapor produces sharp, dense rotational-vibrational bands in the 3900–3500 cm⁻¹ and 1900–1300 cm⁻¹ regions, which can mask the critical 1380 cm⁻¹ gem-dimethyl doublet. Acquire a single-beam background spectrum. The system self-validates only if the baseline noise in the 2200–2000 cm⁻¹ region yields a Signal-to-Noise (S/N) ratio > 1000:1 and CO₂ rotational bands (2350 cm⁻¹) do not exceed 2% transmittance.
Step 2: Sample Preparation (Capillary Film)
Action : Apply 1-2 drops of neat trimethylcyclohexene between two polished NaCl or KBr plates. Press gently to form a uniform capillary film.
Causality & Validation : Avoid air bubbles or excessive thickness. An overly thick film will cause the strong sp³ C–H stretching bands (2840–2968 cm⁻¹) to "bottom out" (reach 0% transmittance), destroying peak resolution and masking the weaker sp² =C–H stretch at 3025 cm⁻¹.
Step 3: Interferogram Acquisition
Action : Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Accumulate a minimum of 32 co-added scans.
Causality & Validation : Co-adding scans increases the S/N ratio proportionally to the square root of the number of scans, which is mathematically necessary to resolve the weak =C–H stretching modes against baseline noise.
Step 4: Fourier Transformation and Phase Correction
Action : Apply a Happ-Genzel apodization function to the interferogram and utilize a zero-filling factor of 2.
Causality & Validation : Apodization minimizes side-lobe artifacts (spectral leakage) inherent to the finite truncation of the interferogram. Post-transform, verify that the baseline is flat (±1% T) between 3800 and 3200 cm⁻¹. A sloping baseline indicates Mie scattering caused by poor sample film uniformity, necessitating re-preparation.
Workflow Visualization
Figure 1: Self-validating FTIR spectral acquisition workflow for trimethylcyclohexene.
[1] Title: Given below is the IR spectrum of the product (cyclohexene). What is the identity of the peak
Source: brainly.com
URL:
[2] Title: Mechanistic Studies of the Oxidation of Cyclohexene to 2-Cyclohexen-1-one over ALD Prepared Titania Supported Vanadia | The Journal of Physical Chemistry C
Source: ACS Publications
URL:
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Trimethylcyclohexene derivatives—most notably β-ionone, α-ionone, and isophorone—are ubiquitous structural motifs in natural product synthesis, carotenoid degradation pathways, and fine fragrance chemistry. The controlled ring-opening of these systems represents a critical transformation in both synthetic organic chemistry and environmental degradation modeling. As a Senior Application Scientist, I have structured this whitepaper to dissect the core challenge in functionalizing these molecules: the steric bulk imposed by the gem-dimethyl groups (e.g., the 2,6,6-trimethyl or 1,5,5-trimethyl substitution patterns). This structural feature fundamentally dictates the regioselectivity, kinetic rates, and thermodynamic outcomes of ring-cleavage events.
Mechanistic Foundations & Causality in Regioselectivity
The ring-opening of trimethylcyclohexene systems generally proceeds via two primary modalities: oxidative cleavage (e.g., ozonolysis) and Lewis acid-catalyzed epoxide ring opening.
The Causality of Steric Hindrance:
In oxidative cleavage, the choice of the double bond (endocyclic ring vs. exocyclic side-chain) is heavily influenced by steric shielding. For instance, in β-ionone, the side-chain alkene is significantly more accessible to electrophilic attack than the endocyclic alkene, which is shielded by the bulky gem-dimethyl group at the C6 position.
In Lewis acid-catalyzed epoxide openings, the stability of the transient carbocation is the governing factor. While the gem-dimethyl group can stabilize adjacent carbocations through hyperconjugation and inductive effects, it simultaneously hinders direct nucleophilic attack. This steric clash often forces the reaction down intramolecular rearrangement pathways (e.g., hydride or alkyl shifts) rather than simple intermolecular substitution, dictating the final product distribution.
Oxidative Cleavage: Gas-Phase Ozonolysis of β-Ionone
The environmental fate and synthetic degradation of β-ionone heavily rely on ozonolysis. According to comprehensive density functional theory (DFT) and kinetic studies by Zhao and Zou , the gas-phase ozonolysis of β-ionone exhibits extreme regioselectivity.
Ozone addition to the side-chain double bond is kinetically favored over the ring double bond. This is a direct consequence of the steric shielding provided by the 2,6,6-trimethyl substituted ring, which raises the activation energy barrier for endocyclic cycloaddition. The primary products of this favored pathway are 2-oxopropanal and 2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde, formed via the decomposition of the intermediate primary ozonide (Criegee intermediate).
Ozonolysis pathways of β-ionone highlighting regioselectivity.
Lewis Acid-Catalyzed Epoxide Ring Opening
When trimethylcyclohexene derivatives like isophorone are epoxidized, the resulting oxiranes can be opened using strong Lewis acids to yield highly functionalized acyclic or rearranged cyclic scaffolds. Constantino et al. demonstrated that Niobium Pentachloride (NbCl₅) acts as a highly efficient, oxophilic catalyst for this transformation .
Mechanistic Causality:
NbCl₅ coordinates rapidly to the epoxide oxygen, polarizing the C-O bond and inducing cleavage. Because the isophorone system can form a relatively stable tertiary/secondary carbocation, the reaction proceeds at extraordinary speeds (often within 1 minute at room temperature). The product distribution (chlorohydrins vs. rearranged products) depends on the competition between intermolecular nucleophilic attack by chloride ions and intramolecular shifts driven by the steric bulk of the trimethylcyclohexene framework.
Mechanism of NbCl5-catalyzed ring opening of isophorone epoxide.
Field-Proven Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Used for determining the regioselectivity and degradation rate of β-ionone.
Chamber Preparation: Evacuate a 100 L Teflon chamber and flush with purified zero-air to establish a baseline.
Reactant Injection: Inject known, equimolar concentrations of β-ionone and a reference compound (e.g., 1-butene) into the chamber.
Oxidant Introduction: Introduce ozone generated via a UV-pen-ray lamp into the chamber.
Data Acquisition: Monitor the decay of both β-ionone and the reference compound over a 120-minute window using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Self-Validation Mechanism: The use of a relative rate technique acts as an internal control. By measuring the decay of β-ionone relative to a reference compound with a known reaction rate, the system self-corrects for fluctuations in absolute ozone concentration and chamber wall losses. If the reference compound's decay deviates from its established baseline kinetics, the run is mathematically invalidated.
Protocol 2: NbCl₅-Catalyzed Epoxide Ring Opening of Isophorone
Used for rapid, Lewis acid-mediated functionalization.
Atmosphere Control: Flame-dry a Schlenk flask and purge with ultra-high purity Nitrogen (N₂).
Catalyst Preparation: Dissolve NbCl₅ (0.500 mmol) in 1 mL of anhydrous ethyl acetate at the desired temperature (e.g., -78°C, 0°C, or 25°C).
Substrate Addition: Add a solution of isophorone epoxide (1.00 mmol) in 1 mL of anhydrous ethyl acetate dropwise to the catalyst mixture.
Reaction & Quenching: Stir for exactly 1 minute. Quench the reaction immediately by adding 2 mL of deionized water to destroy the active Nb(V) species.
Extraction: Extract the aqueous layer with ethyl ether (3 × 5 mL), dry over MgSO₄, and concentrate under reduced pressure.
Self-Validation Mechanism: The extreme oxophilicity of NbCl₅ serves as a visual self-validation tool. Active NbCl₅ solutions in ethyl acetate exhibit a characteristic deep yellow/red hue. Any premature color shift to white/cloudy prior to substrate addition indicates hydrolysis by ambient moisture, immediately flagging the batch as compromised and preventing wasted substrate.
Quantitative Data & Yield Analysis
The following tables summarize the kinetic parameters and yield distributions, highlighting the efficiency and selectivity of these ring-opening methodologies.
Determines the atmospheric lifetime and reactivity of the molecule.
Atmospheric Residence Time
~28.5 hours
Indicates moderate persistence before complete degradation.
Primary Pathway Selectivity
>90% (Side-chain addition)
Driven entirely by the steric hindrance at the endocyclic double bond.
Table 2: Product Distribution of Trimethylcyclohexene Epoxide Ring Opening by NbCl₅
Catalyst Loading
Substrate
Temp (°C)
Time (min)
Major Products
Combined Yield (%)
NbCl₅ (0.5 eq)
Isophorone Epoxide
25
1
Chlorohydrins & Rearranged Dicarbonyls
>85%
NbCl₅ (0.5 eq)
Isophorone Epoxide
0
1
Chlorohydrins (Kinetic Control)
~78%
NbCl₅ (0.125 eq)
Isophorone Epoxide
-78
5
Chlorohydrins & Solvent Adducts
~70%
References
Zhao, Y., & Zou, S. (2016). Mechanism and kinetic properties for the gas-phase ozonolysis of β-ionone. RSC Advances, 6(115), 114256-114263.[Link]
Constantino, M. G., Lacerda Júnior, V., Invernize, P. R., da Silva Filho, L. C., & da Silva, G. V. J. (2007). Opening of Epoxide Rings Catalyzed by Niobium Pentachloride. Synthetic Communications, 37(20), 3529-3539.[Link]
Protocols & Analytical Methods
Method
protocol for the catalytic hydrogenation of trimethylcyclohexene
Application Note: Stereocontrolled Catalytic Hydrogenation of Trimethylcyclohexene Introduction & Scope The catalytic hydrogenation of substituted cyclohexenes is a critical transformation in the synthesis of complex cyc...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Stereocontrolled Catalytic Hydrogenation of Trimethylcyclohexene
Introduction & Scope
The catalytic hydrogenation of substituted cyclohexenes is a critical transformation in the synthesis of complex cyclic hydrocarbons, which serve as foundational building blocks in fragrance chemistry, advanced materials, and drug development[1]. Specifically, the hydrogenation of trimethylcyclohexene isomers (such as 1,3,5-trimethylcyclohexene and 3,4,5-trimethylcyclohexene) presents a unique stereochemical challenge. The spatial orientation of the methyl groups dictates the conformational stability of the resulting saturated cyclohexane ring, making catalyst selection and reaction conditions paramount to achieving the desired diastereomeric purity[1][2].
Mechanistic Principles & Causality
To achieve reproducible stereocontrol, researchers must understand the causality behind catalyst-substrate interactions. The stereochemical outcome is not random; it is a direct function of steric hindrance and the energetic barriers of competing surface reactions.
Steric Control at the Catalyst Interface : The stereochemistry of 1,3,5-trimethylcyclohexene hydrogenation is fundamentally governed by the adsorption mode of the alkene onto the heterogeneous catalyst surface[2]. Substituents in the allylic position exert significant steric hindrance, dictating which face of the alkene coordinates to the metal[3]. The catalyst approaches the least hindered face, leading to the syn-addition of hydrogen atoms.
Catalyst-Dependent Isomerization : The choice of transition metal directly impacts the kinetic versus thermodynamic product distribution. Palladium (Pd) catalysts often promote reversible hydrogen abstraction, leading to double-bond isomerization prior to complete reduction[3]. In contrast, Platinum (Pt) and Rhodium (Rh) catalysts typically facilitate rapid, direct syn-addition, preserving the initial stereochemical trajectory and favoring the kinetic product[3].
Temperature and Pressure Dynamics : High-temperature hydrogenations (e.g., 150 °C) using robust industrial catalysts like Nickel-on-kieselguhr provide sufficient thermal energy to overcome activation barriers for isomerization, yielding a thermodynamic mixture of diastereomers (e.g., a 60:40 ratio of cis,trans,cis to cis,cis,trans isomers)[1].
Experimental Protocols
The following protocols establish self-validating systems for the hydrogenation of trimethylcyclohexene, incorporating in-process controls (IPC) to ensure scientific integrity and reproducibility.
Protocol A: Stereoselective Ambient Hydrogenation of 1,3,5-Trimethylcyclohexene
This method utilizes Platinum or Rhodium to minimize isomerization and maximize kinetic stereocontrol[3].
Preparation : In a rigorously dried, heavy-walled glass hydrogenation vessel, dissolve 10.0 mmol of 1,3,5-trimethylcyclohexene in 20 mL of absolute ethanol.
Catalyst Addition : Add 5 mol% of PtO₂ (Adams' catalyst) or 5% Rh/Al₂O₃. Causality: Ethanol acts as a weakly coordinating solvent that facilitates hydrogen solubility without competing for active catalytic sites, ensuring the substrate can readily adsorb onto the metal.
Purging : Seal the vessel and purge the headspace three times with inert argon gas, followed by three purges with high-purity hydrogen gas (H₂).
Reaction Execution : Pressurize the vessel to 1 atm (ambient) of H₂ and stir vigorously (800 rpm) at 25 °C. Monitor hydrogen uptake via a gas burette or pressure transducer.
In-Process Control (IPC) : After 2 hours, or when H₂ uptake ceases, carefully vent the system and extract a 50 µL aliquot. Filter through a short pad of Celite and analyze via GC-FID. Validation: The reaction is deemed complete when >99% conversion of the starting material is confirmed.
Work-Up : Purge the reactor with argon. Filter the reaction mixture through a Celite pad to remove the pyrophoric catalyst, washing with excess ethanol. Concentrate the filtrate under reduced pressure to isolate the saturated 1,3,5-trimethylcyclohexane.
Protocol B: High-Temperature Hydrogenation of 3,4,5-Trimethylcyclohexene
This method utilizes Nickel-on-kieselguhr for robust, scalable reduction, yielding a thermodynamic mixture[1].
Reactor Setup : Charge a high-pressure stainless-steel Parr reactor with 50.0 mmol of cis,trans,cis-3,4,5-trimethylcyclohexene[1].
Catalyst Loading : Add Nickel-on-kieselguhr catalyst (5-10% by weight relative to the substrate)[1].
Pressurization : Seal and purge the reactor with nitrogen gas. Introduce H₂ gas to a pressure of 500 psi.
Heating : Heat the reactor to 150 °C while stirring at 1000 rpm[1]. Causality: Elevated temperatures and high agitation rates are required to overcome the mass transfer limitations of H₂ into the liquid phase and to activate the Nickel catalyst.
Reaction & IPC : Maintain conditions for 3 hours[1]. Sample the reactor via a high-pressure sampling valve. Validation: Confirm the absence of olefinic protons via ¹H-NMR (absence of signals at δ 5.0-6.0 ppm).
Work-Up : Cool the reactor to room temperature and carefully vent excess H₂. Filter the catalyst and purify the product via fractional distillation to separate the cis,trans,cis (60%) and cis,cis,trans (40%) isomers[1].
Quantitative Data Presentation
Substrate
Catalyst
Temp (°C)
Pressure
Time (h)
Major Product
Minor Product
1,3,5-Trimethylcyclohexene
PtO₂ or Rh
25
1 atm
2-4
cis,cis-isomer (>90%)
trans-isomers (<10%)
1,3,5-Trimethylcyclohexene
Pd/C
25
1 atm
2-4
Isomerized mixture
-
3,4,5-Trimethylcyclohexene
Ni-on-kieselguhr
150
500 psi
3
cis,trans,cis (60%)
cis,cis,trans (40%)
Mechanistic Visualization
Figure 1: Mechanistic pathway of stereocontrolled trimethylcyclohexene hydrogenation.
References
Augustine, R. L., & Yaghmaie, F. (1987). "Heterogeneous catalysis in organic chemistry. 7. Stereochemistry of the hydrogenation of 1,3,5-trimethylcyclohexene." The Journal of Organic Chemistry, 52(9), 1862-1863. URL:[Link]
Application Note: A Comprehensive Guide to the Epoxidation of Trimethylcyclohexenes
Abstract Epoxides derived from trimethylcyclohexene isomers are valuable intermediates in the synthesis of fragrances, pharmaceuticals, and natural products.[1][2] Their preparation via the epoxidation of the correspondi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Epoxides derived from trimethylcyclohexene isomers are valuable intermediates in the synthesis of fragrances, pharmaceuticals, and natural products.[1][2] Their preparation via the epoxidation of the corresponding alkene is a cornerstone reaction in organic synthesis. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental procedures for trimethylcyclohexene epoxidation. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering protocols for classic peroxyacid-mediated reactions, greener catalytic methods using hydrogen peroxide, and advanced asymmetric techniques for chiral synthesis. The guide emphasizes safety, reaction monitoring, and characterization to ensure reliable and reproducible outcomes in a research and development setting.
Part 1: Mechanistic Foundations & Strategic Approach
The conversion of an alkene's C=C double bond into a three-membered cyclic ether (epoxide) is a powerful transformation. The choice of oxidant and reaction conditions dictates the efficiency, selectivity, and safety of the process.
The Prilezhaev Reaction: Peroxyacid-Mediated Epoxidation
The most common laboratory method for epoxidation utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3][4] This reaction, known as the Prilezhaev reaction, proceeds through a concerted, single-step mechanism often depicted as the "butterfly" transition state.[5]
Key Mechanistic Features:
Concerted Pathway: All bond-forming and bond-breaking events occur simultaneously, avoiding charged intermediates like carbocations.[4] This prevents unwanted molecular rearrangements.
Electrophilic Oxygen Transfer: The terminal oxygen of the peroxyacid is electron-deficient and acts as an electrophile, which is attacked by the nucleophilic π-bond of the alkene.[3][6]
Syn-Addition: The oxygen atom is delivered to the same face of the double bond, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[4][7] For example, a cis-alkene will yield a cis-epoxide.
Caption: The concerted mechanism of peroxyacid epoxidation.
Green Chemistry: Catalytic Hydrogen Peroxide Systems
While effective, peroxyacids like m-CPBA have safety concerns and produce stoichiometric amounts of carboxylic acid waste.[8] A greener alternative is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant, which generates only water as a byproduct.[9] These reactions typically require a catalyst to activate the H₂O₂.
In Situ Peroxyimidic Acid Formation: Reacting H₂O₂ with a nitrile (e.g., acetonitrile or benzonitrile) in the presence of a base generates a highly reactive peroxyimidic acid intermediate that performs the epoxidation.[10] This method avoids the isolation and handling of potentially hazardous peroxyacids.
Metal-Catalyzed Systems: Transition metal complexes based on manganese, rhenium, or tungsten can catalyze the epoxidation of alkenes with H₂O₂.[11][12] These systems can offer high efficiency and selectivity.
Asymmetric Epoxidation: The Sharpless-Katsuki Method
For substrates that are allylic alcohols (e.g., 3,5,5-trimethylcyclohex-2-en-1-ol), the Sharpless-Katsuki epoxidation provides a powerful method for producing enantioenriched epoxides, which are critical chiral building blocks.[13][14][15]
Core Components:
Catalyst: Titanium(IV) isopropoxide [Ti(O-iPr)₄].
Chiral Ligand: Diethyl tartrate (DET) or diisopropyl tartrate (DIPT), available in both (+) and (-) enantiomeric forms.
Oxidant: tert-Butyl hydroperoxide (t-BuOOH).
The choice of the tartrate enantiomer dictates which face of the alkene is epoxidized, allowing for predictable and highly enantioselective synthesis of 2,3-epoxyalcohols.[14][16]
Part 2: Essential Safety & Handling Protocols
Organic peroxides and strong oxidants require strict safety protocols.
meta-Chloroperoxybenzoic acid (m-CPBA):
Hazards: Strong oxidizer, can cause fire upon contact with combustible materials.[17] Causes severe skin and eye burns. Commercial m-CPBA is typically sold at ≤77% purity, with the remainder being m-chlorobenzoic acid and water to improve stability.[8]
Handling: Always wear nitrile gloves, safety goggles, and a flame-resistant lab coat.[8][18] Handle exclusively within a chemical fume hood.[8] Avoid contact with metals and strong acids or bases.[8]
Storage: Store refrigerated (2-8 °C) in its original container, away from flammable materials.[8]
Hydrogen Peroxide (H₂O₂, 30% solution or higher):
Hazards: Strong oxidizer. Causes skin and eye burns. Contact with certain metals can lead to rapid decomposition.
Handling: Use appropriate personal protective equipment (PPE). Avoid contact with incompatible materials. Ensure adequate ventilation.
Spill Management: For spills of solid peroxides like m-CPBA, wet the material with an inert solvent (e.g., water), then cover with an absorbent mixture of sodium carbonate, clay absorbent ("kitty litter"), and sand.[8] For liquid spills, absorb with an inert material and dispose of as hazardous waste.[8]
Part 3: Experimental Protocols
These protocols are designed for a 10-20 mmol scale and should be adapted as necessary. The specific substrate used here is 3,5,5-trimethylcyclohex-2-en-1-one (β-isophorone) , a common trimethylcyclohexene derivative.[1]
Protocol 1: Epoxidation of β-Isophorone using m-CPBA
This protocol is a robust and widely applicable method for general epoxidation.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Ice-water bath
TLC plates (silica gel) and developing chamber
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve β-isophorone (e.g., 2.76 g, 20.0 mmol) in 80 mL of DCM.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: While stirring vigorously at 0 °C, add m-CPBA (e.g., 5.37 g of 77% material, ~24.0 mmol, 1.2 equivalents) portion-wise over 15-20 minutes. The portion-wise addition helps control the reaction exotherm.
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product epoxide should have a slightly lower Rf value than the starting alkene.
Quenching: Once the reaction is complete, cool the mixture again to 0 °C. Slowly add 50 mL of saturated Na₂SO₃ solution to quench any excess m-CPBA. Stir for 20-30 minutes. A peroxide test strip can be used to confirm the absence of peroxides.[19]
Workup - Phase Separation: Transfer the mixture to a separatory funnel. The organic DCM layer should be on the bottom.
Washing:
Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct. Vent the separatory funnel frequently as CO₂ gas may evolve.
Wash the organic layer with brine (1 x 50 mL).
Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude epoxide.
Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Green Epoxidation using Hydrogen Peroxide & Benzonitrile
This method generates the oxidizing agent in situ, offering a safer alternative to handling isolated peroxyacids.[10]
Materials and Equipment:
β-Isophorone
Benzonitrile
Methanol
Hydrogen peroxide (30% aqueous solution)
Potassium carbonate (K₂CO₃)
Additional equipment as listed in Protocol 1
Procedure:
Reaction Setup: In a 250 mL round-bottom flask, combine β-isophorone (e.g., 2.76 g, 20.0 mmol), benzonitrile (2.27 g, 22.0 mmol, 1.1 eq.), and 100 mL of methanol.
Base Addition: Add potassium carbonate (e.g., 0.28 g, 2.0 mmol, 0.1 eq.) to the mixture.
Oxidant Addition: Cool the stirred mixture to 0-5 °C. Add 30% H₂O₂ (e.g., 4.5 g, ~40 mmol, 2.0 eq.) dropwise via an addition funnel over 30 minutes, ensuring the temperature remains below 15 °C.
Reaction: Allow the reaction to stir at room temperature overnight. Monitor by TLC or GC-MS.
Workup:
Quench any remaining peroxide by adding a small amount of Na₂SO₃.
Dilute the reaction mixture with 100 mL of water and extract with ethyl acetate (3 x 75 mL).
Combine the organic extracts and wash with brine (2 x 50 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The benzamide byproduct can be removed via flash chromatography to yield the pure epoxide.
Part 4: Reaction Monitoring, Data Analysis, and Visualization
Effective analysis is crucial for optimizing reaction conditions and confirming product identity.
Analytical Techniques:
Thin-Layer Chromatography (TLC): The primary tool for real-time reaction monitoring. The disappearance of the starting alkene spot and the appearance of a new, typically more polar, product spot indicates reaction progress.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides definitive structural confirmation. The disappearance of the vinyl proton signals (typically 5.0-6.5 ppm) and the appearance of new signals for the epoxide protons (typically 2.9-3.5 ppm) are characteristic.[20] ¹H NMR can also be used for rapid determination of conversion and yield without product isolation.[21][22]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the final product and identifying any byproducts formed during the reaction.[23]
Comparative Data Summary
Parameter
Protocol 1 (m-CPBA)
Protocol 2 (H₂O₂/Nitrile)
Protocol 3 (Sharpless)
Substrate
General Alkenes
General Alkenes
Allylic Alcohols
Oxidant
m-CPBA
H₂O₂
t-BuOOH
Key Reagents
-
Nitrile, Base
Ti(O-iPr)₄, DET
Typical Temp.
0 °C to RT
0 °C to RT
-20 °C
Key Advantage
High reliability, well-established
Improved safety, green byproduct (H₂O)
High Enantioselectivity (>90% ee)
Key Disadvantage
Hazardous reagent, stoichiometric waste
Slower, requires catalyst/co-reagent
Substrate limited, requires anhydrous conditions
General Experimental Workflow
Caption: A generalized workflow for trimethylcyclohexene epoxidation.
Part 5: Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Incomplete Reaction / Low Conversion
1. Impure or degraded m-CPBA.2. Insufficient reaction time or temperature.3. Sterically hindered alkene.
1. Use fresh, properly stored m-CPBA.2. Allow the reaction to stir longer or warm to RT.3. Use a more reactive peroxyacid (e.g., trifluoroperacetic acid) or increase reaction time/temperature.
Formation of Diol Byproduct
Acid- or water-catalyzed opening of the epoxide ring.
1. Ensure anhydrous solvent is used.2. Add a mild buffer like NaHCO₃ to the reaction mixture.[19]3. Perform workup promptly after reaction completion.
Product Contaminated with Carboxylic Acid
Incomplete removal during aqueous wash.
1. Increase the number or volume of NaHCO₃ washes.2. Ensure vigorous mixing during washing steps.3. A dilute NaOH wash can be used, but may risk opening the epoxide.
Low Yield after Purification
1. Product is volatile.2. Product loss on silica gel column.
1. Use caution during solvent removal on the rotary evaporator; avoid high vacuum and heat.2. Deactivate silica gel with triethylamine/hexane before chromatography for sensitive epoxides.
References
Mechanism of Acid-Catalyzed Epoxidation of Alkenes with Peroxy Acids. ACS Publications. Available at: [Link]
Epoxidation of Alkenes. Chemistry Steps. Available at: [Link]
8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Chemistry LibreTexts. Available at: [Link]
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]
Sharpless epoxidation. Wikipedia. Available at: [Link]
The Sharpless-Katsuki Enantioselective Epoxidation. Oregon State University. Available at: [Link]
Epoxidation of allylic alcohols. Wikipedia. Available at: [Link]
5.2: Epoxidation of Allylic Alcohols. Chemistry LibreTexts. Available at: [Link]
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. Available at: [Link]
Highly efficient epoxidation of cyclic alkenes catalyzed by ruthenium complex. Royal Society of Chemistry. Available at: [Link]
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). University of California, Los Angeles. Available at: [Link]
Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin Catalysts. PMC. Available at: [Link]
Discovery of Novel Catalysts for Alkene Epoxidation from Metal-Binding Combinatorial Libraries. PubMed. Available at: [Link]
Synthesis of epoxides. Organic Chemistry Portal. Available at: [Link]
Experiment 3 – Epoxidation of Cyclohexene. University of California, Santa Cruz. Available at: [Link]
New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. ResearchGate. Available at: [Link]
cis-CYCLOOCTENE OXIDE. Organic Syntheses. Available at: [Link]
Material Safety Data Sheet - 3-Chloroperoxybenzoic acid. Cole-Parmer. Available at: [Link]
(2S,3S)-3-PROPYLOXIRANEMETHANOL. Organic Syntheses. Available at: [Link]
Process for the preparation of β-isophorone epoxide. Google Patents.
Sustainable catalytic protocols for the solvent free epoxidation and anti-dihydroxylation of the alkene bonds of biorenewable terpene feedstocks using H₂O₂ as oxidant. Green Chemistry. Available at: [Link]
Gas chromatography-mass spectrometry/selected ion monitoring for screening asymmetric epoxidation of styrene. Merck Millipore. Available at: [Link]
1H NMR-based analytical method: A valid and rapid tool for the epoxidation processes. ScienceDirect. Available at: [Link]
Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block. PMC. Available at: [Link]
A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. PMC. Available at: [Link]
NMR reaction monitoring in flow synthesis. PMC. Available at: [Link]
Cyclohexene oxide. Wikipedia. Available at: [Link]
Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). OrgoSolver. Available at: [Link]
NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at: [Link]
Green Reductive Regioselective Opening of Epoxides: A Green Chemistry Laboratory Experiment. idUS. Available at: [Link]
The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. LinkedIn. Available at: [Link]
Oxidation of cyclohexene with hydrogen peroxide using environmentally benign copper supported mixed oxide catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
The catalytic conversion of CO₂ and biomass into cyclic and polymeric carbonates. RECERCAT. Available at: [Link]
Trimethylene Oxide. Michigan State University. Available at: [Link]
Application Note: Cross-Coupling Strategies for Trimethylcyclohexene Derivatives in Polyene and Retinoid Synthesis
Executive Summary Trimethylcyclohexene derivatives—most notably β-ionone and its functionalized analogs—are ubiquitous structural motifs in the synthesis of carotenoids, retinoids, and high-value fragrance compounds. Con...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Trimethylcyclohexene derivatives—most notably β-ionone and its functionalized analogs—are ubiquitous structural motifs in the synthesis of carotenoids, retinoids, and high-value fragrance compounds. Constructing the conjugated polyene side-chains attached to this bulky alicyclic ring system presents significant stereochemical and regiochemical challenges. While traditional olefination methods (e.g., Wittig, Horner-Wadsworth-Emmons) are effective for certain bonds, transition-metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi) offer superior stereoretention, functional group tolerance, and precise single-bond construction capabilities[1]. This application note details the mechanistic rationale and validated protocols for executing highly stereoselective cross-couplings with these sterically demanding substrates.
The 2,6,6-trimethylcyclohexenyl ring imposes severe steric hindrance during transition-metal catalysis. The gem-dimethyl group at C1 (retinoid numbering) creates a dense steric shield around the adjacent double bond and any attached exocyclic side chains.
In a standard Pd-catalyzed cross-coupling cycle, oxidative addition is typically fast if the halide is positioned on the less hindered coupling partner. However, transmetalation becomes the rate-limiting step when the organometallic species bears the bulky trimethylcyclohexenyl moiety.
The Zinc Advantage (Negishi): To overcome this bottleneck, transmetalation to a highly nucleophilic metal is often required. Zinc (Negishi coupling) demonstrates superior reactivity and favorable kinetics, making it highly effective for sterically hindered polyenes and carotenoid precursors[2],[3].
The Boron/Tin Alternative (Suzuki/Stille): For the synthesis of pharmaceutical intermediates like 9-cis-retinoids, Suzuki and Stille couplings are preferred to avoid the functional group intolerance of zinc. The bulky trimethylcyclohexenyl ring actually enforces high E-stereoselectivity during the initial double-bond formation, allowing subsequent stereocontrolled C10–C11 single-bond construction via Suzuki or Stille cross-coupling[1].
Figure 1: Pd-catalyzed cross-coupling cycle highlighting the transmetalation bottleneck.
Quantitative Data: Comparison of Cross-Coupling Modalities
Selecting the appropriate cross-coupling methodology depends heavily on the target molecule's sensitivity and the required oxidation state of the intermediates.
Coupling Method
Metal (M)
Typical Catalyst / Additive System
Stereoretention
Yield Range
Key Application & Grounding
Negishi
Zn
Pd(PPh3)4 / ZnCl2
>98%
75–85%
Synthesis of γ-carotene and vitamin A precursors[4].
Figure 2: General cross-coupling workflow for the stereoselective synthesis of retinoids.
Protocol 1: Tandem Zr-Catalyzed Carboalumination and Negishi Cross-Coupling
Objective: Highly stereoselective synthesis of γ-carotene precursors from β-ionone derived alkynes[4].
Causality & Design: Direct cross-coupling of alkenylalanes (generated via carboalumination) with vinyl halides is often sluggish due to poor transmetalation kinetics. The addition of anhydrous ZnCl2 facilitates an in situ Al-to-Zn transmetalation. The resulting alkenylzinc species is highly nucleophilic, rapidly undergoing transmetalation with the Pd(II) complex and bypassing the steric hindrance of the trimethylcyclohexenyl group[3].
Step-by-Step Procedure:
Carboalumination: In a flame-dried Schlenk flask under N2, dissolve the β-ionone derived enyne (1.0 equiv) in anhydrous 1,2-dichloroethane (0.2 M). Add Cp2ZrCl2 (0.1 equiv) and trimethylaluminum (2.0 equiv) at 0 °C.
In-Process Validation: Stir for 4 h at ambient temperature. Monitor by GC-MS to ensure complete syn-addition (indicated by the total disappearance of the alkyne signal).
Transmetalation: Cool the reaction mixture to -78 °C. Slowly add a solution of anhydrous ZnCl2 (1.2 equiv) in THF.
Causality: Maintaining cryogenic temperatures during transmetalation prevents premature isomerization of the newly formed, highly sensitive polyene chain.
Cross-Coupling: Add the vinyl halide electrophile (1.0 equiv) followed by the Pd catalyst (Pd(PPh3)4, 0.05 equiv). Remove the cooling bath and warm the reaction gradually to 25 °C over 2 hours.
Quenching & Isolation: Quench carefully with saturated aqueous NH4Cl. Extract with diethyl ether (3x), dry over anhydrous MgSO4, and concentrate in vacuo.
Causality: Purify via column chromatography using neutral alumina rather than standard silica gel to prevent acid-catalyzed double-bond isomerization of the carotenoid backbone.
Protocol 2: Suzuki-Miyaura Coupling for 9-cis-Retinoid Scaffolds
Objective: Stereocontrolled C10–C11 single-bond construction for configurationally constrained 9-cis-retinoids[1].
Causality & Design: The synthesis of 9-cis-retinoids requires strict geometric preservation. While Wittig reactions easily form the C7–C8 double bond, the C10–C11 single bond is best constructed via Suzuki coupling to prevent E/Z isomerization and ensure geometric homogeneity[1].
Step-by-Step Procedure:
Reagent Assembly: In a rigorously degassed solvent mixture of Toluene/EtOH/H2O (4:1:1), combine the trimethylcyclohexenyl boronic acid (1.2 equiv) and the vinyl triflate (1.0 equiv).
Causality: This specific mixed solvent system ensures the solubility of the highly lipophilic retinoid precursors while providing sufficient aqueous polarity to dissolve the inorganic base.
Base Activation: Add Ba(OH)2 (1.5 equiv) to the mixture.
Causality: Ba(OH)2 is a strong, bulky base that efficiently forms the reactive boronate complex without triggering deleterious side-reactions (such as aldol condensations) on sensitive aldehyde intermediates.
Catalysis: Add Pd(PPh3)4 (0.05 equiv) and heat to 70 °C.
In-Process Validation: Retinoids are highly photosensitive. Performing the reaction in amber-glass or foil-wrapped flasks is critical. Monitor via TLC (staining with phosphomolybdic acid) until the triflate is completely consumed (approximately 3–5 h).
Workup: Dilute the mixture with EtOAc, wash with brine, and concentrate. Purify via flash chromatography using deactivated silica gel (pre-treated with 1% Et3N) to prevent acid-mediated isomerization of the delicate 9-cis double bond.
Troubleshooting & Optimization
Double Bond Isomerization: Polyenes containing the trimethylcyclohexenyl moiety are extremely prone to E/Z isomerization under acidic conditions or light exposure. Solution: Always use deactivated silica (Et3N treated) or neutral alumina for chromatography, and conduct all steps in amber glassware[1].
Protodeboronation (Suzuki): The boronic acid can degrade before transmetalation occurs due to the steric bottleneck. Solution: If yields are low, switch to fast-coupling, electron-rich ligands (e.g., SPhos or RuPhos) to accelerate the catalytic cycle relative to the degradation pathway.
Incomplete Hydrozirconation: When synthesizing conjugated dienones via Schwartz's reagent, incomplete conversion is common. Solution: Ensure Cp2Zr(H)Cl is freshly prepared or stored strictly under inert atmosphere, as exposure to trace moisture drastically reduces its efficacy in forming the intermediate alkenylzirconocene[5].
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Synthesis of Fragrance Compounds from Trimethylcyclohexene Scaffolds
Executive Summary
Trimethylcyclohexene derivatives—specifically 1,3,3-trimethylcyclohexene and 2,6,6-trimethylcyclohexene—are privileged structural motifs in fragrance chemistry. They serve as the foundational carbon skeletons for high-value apocarotenoid odorants, including the tea-scented actinidiolides and the rose-scented damascones[1]. This application note details two highly efficient, field-proven synthetic workflows: the synthesis of dihydroactinidiolide via a selenium-stabilized carbenium ion intermediate[2],[3], and the synthesis of
α
-damascone via Grignard addition followed by thermodynamic isomerization[4],[5]. Designed for drug development professionals and synthetic chemists, these protocols emphasize mechanistic causality, high stereocontrol, and self-validating analytical checkpoints.
Mechanistic Rationale & Pathway Design
The olfactory properties of these compounds are deeply tied to their structural rigidity and the precise positioning of their unsaturations.
Pathway A (Dihydroactinidiolide): The synthesis begins with 1,3,3-trimethylcyclohexene. Direct lactonization is notoriously difficult due to the steric bulk of the gem-dimethyl group. To overcome this, we utilize
α
-chloro-
α
-phenylseleno ethyl acetate activated by a Lewis acid. This generates a highly electrophilic selenium-stabilized carbenium ion that undergoes rapid, regioselective addition to the alkene[3]. The bulky phenylseleno group dictates the stereochemistry and serves as a latent leaving group. Subsequent oxidation to a selenoxide allows for a mild, room-temperature syn-elimination, avoiding harsh dehydration conditions that could trigger unwanted skeletal rearrangements[2].
Pathway B (
α
-Damascone): The synthesis of
α
-damascone from
α
-cyclocitral (2,6,6-trimethylcyclohex-2-ene-1-carboxaldehyde) requires the installation of a 2-buten-1-one side chain. Direct addition of a 1-propenyl Grignard reagent is sterically hindered and low-yielding. Instead, we employ a kinetically favored addition of allylmagnesium chloride[4]. The resulting allylic alcohol is selectively oxidized using activated
MnO2
. Finally, an acid-catalyzed isomerization thermodynamically drives the terminal alkene into conjugation with the ketone, yielding the highly stable
α
-damascone[5].
Synthetic workflows for Dihydroactinidiolide and α-Damascone from trimethylcyclohexene precursors.
Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 1,3,3-trimethylcyclohexene (10.0 mmol) and
α
-chloro-
α
-phenylseleno ethyl acetate (12.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).
Activation: Cool the mixture to -78 °C. Dropwise add a solution of
SnCl4
(1.0 M in DCM, 11.0 mmol). Causality:
SnCl4
acts as a Lewis acid to abstract the chloride, generating the highly reactive selenium-stabilized carbenium ion[3].
Reaction: Stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
Quench & Extract: Quench with saturated aqueous
NaHCO3
(20 mL). Extract with DCM (3 x 20 mL), wash with brine, dry over
Na2SO4
, and concentrate in vacuo.
Validation Checkpoint: Perform TLC (Hexane:EtOAc 8:2). The intermediate
α
-phenylseleno-
γ
-butyrolactone should appear as a prominent UV-active spot (
Rf≈0.4
).
1
H NMR should confirm the disappearance of the starting alkene protons.
Phase 2: Selenoxide Elimination
Oxidation: Dissolve the crude lactone intermediate in THF (20 mL) and cool to 0 °C. Slowly add 30% aqueous
H2O2
(30.0 mmol).
Elimination: Remove the ice bath and stir at room temperature for 4 hours. Causality: The oxidation of the selenide to the selenoxide triggers a spontaneous, concerted syn-elimination at room temperature, installing the double bond without requiring strong bases or heat[2].
Workup: Dilute with diethyl ether (30 mL) and wash with saturated
Na2S2O3
to neutralize excess peroxide. Dry the organic layer and concentrate. Purify via silica gel chromatography to yield dihydroactinidiolide.
Protocol B: Synthesis of
α
-Damascone
Phase 1: Grignard Addition
Setup: Dissolve
α
-cyclocitral (10.0 mmol) in anhydrous THF (25 mL) under nitrogen and cool to 0 °C.
Addition: Dropwise add allylmagnesium chloride (2.0 M in THF, 12.0 mmol). Stir for 1 hour at 0 °C. Causality: Allyl Grignard is used over propenyl Grignard to bypass the steric hindrance imposed by the gem-dimethyl group on the cyclohexene ring[4].
Quench: Carefully quench with saturated aqueous
NH4Cl
(20 mL). Extract with ethyl acetate, dry, and concentrate to yield the intermediate allylic alcohol.
Phase 2: Selective Oxidation
Reaction: Dissolve the crude alcohol in DCM (40 mL). Add activated
MnO2
(100 mmol, 10 eq). Stir vigorously at room temperature for 12 hours. Causality:
MnO2
selectively oxidizes the allylic alcohol to the corresponding ketone without cleaving the isolated terminal alkene.
Filtration: Filter the suspension through a pad of Celite to remove manganese residues. Concentrate the filtrate.
Validation Checkpoint: TLC (Hexane:EtOAc 9:1) should show the complete disappearance of the alcohol (
Rf≈0.2
) and the appearance of the ketone (
Rf≈0.6
). IR spectroscopy should reveal a strong carbonyl stretch at ~1680 cm
−1
.
Phase 3: Acidic Isomerization
Reaction: Dissolve the crude ketone in toluene (30 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol).
Isomerization: Heat the mixture to 100 °C for 3 hours. Causality: The acid catalyst protonates the ketone, facilitating the migration of the terminal double bond into the thermodynamically favored internal position, establishing the conjugated enone system characteristic of
α
-damascone[5].
Validation Checkpoint: Monitor via TLC under short-wave UV (254 nm). The starting material is weakly UV-active, while the product (
α
-damascone) is intensely UV-active due to the newly formed conjugated enone.
Purification: Cool to room temperature, wash with saturated
NaHCO3
, dry, concentrate, and purify via vacuum distillation to yield pure
α
-damascone.
optimizing yield in the laboratory synthesis of trimethylcyclohexene
Welcome to the technical support center for the laboratory synthesis of trimethylcyclohexene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this sy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the laboratory synthesis of trimethylcyclohexene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. We will move beyond simple protocols to explore the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of Trimethylcyclohexene Synthesis
The most common and versatile laboratory method for synthesizing trimethylcyclohexene is the acid-catalyzed dehydration of a corresponding trimethylcyclohexanol. This reaction typically proceeds through an E1 (unimolecular elimination) mechanism for secondary and tertiary alcohols, which are the most common precursors for these products.[1][2] The reaction involves the protonation of the alcohol's hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. A base (often water or the conjugate base of the acid catalyst) then abstracts a proton from a carbon adjacent to the carbocation, resulting in the formation of a carbon-carbon double bond.[3][4]
The stability of the tertiary carbocation intermediate makes this a relatively facile reaction, but it is also prone to side reactions and the formation of multiple isomers, which can complicate purification and reduce the yield of the desired product.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My overall yield of trimethylcyclohexene is significantly lower than expected. What are the primary causes?
A1: Low yields can typically be attributed to three main factors: incomplete reaction, competing side reactions, or loss of product during workup and purification.
Incomplete Reaction: The dehydration of alcohols is a reversible reaction.[6] To drive the equilibrium towards the alkene product, it is crucial to remove the product(s) as they form. This is often achieved by setting up the reaction as a distillation, where the lower-boiling point alkene and water are continuously removed from the higher-boiling point alcohol.[4] Ensure your reaction temperature is sufficient to distill the products without co-distilling the starting alcohol.
Side Reactions: The acidic and thermal conditions of the reaction can promote undesirable side reactions.
Ether Formation: At lower temperatures, an intermolecular Williamson-ether-like synthesis can occur where one alcohol molecule acts as a nucleophile, attacking the protonated hydroxyl group of another, forming a di-trimethylcyclohexyl ether.[2] If ether formation is significant, consider increasing the reaction temperature to favor elimination over substitution.[2]
Polymerization: The carbocation intermediate can be attacked by an alkene product, initiating cationic polymerization, which leads to high-molecular-weight byproducts and charring.[7] This is more common with strong, non-coordinating acids like sulfuric acid. Using a less oxidizing and less aggressive acid like phosphoric acid can mitigate this.[6][8]
Loss During Workup: Trimethylcyclohexenes are volatile. Ensure that you use chilled solutions during aqueous washes and minimize evaporation during solvent removal steps.
Q2: I'm obtaining a mixture of trimethylcyclohexene isomers. How can I control the regioselectivity?
A2: The formation of multiple isomers is a common challenge, governed by the principles of regioselectivity in elimination reactions, primarily Zaitsev's rule.[1]
Zaitsev's Rule: This rule predicts that the major product will be the more substituted (and therefore more thermodynamically stable) alkene.[9][10] For example, the dehydration of 3,5,5-trimethylcyclohexanol can potentially form 1,5,5-trimethylcyclohexene and 3,5,5-trimethylcyclohexene. Zaitsev's rule would predict the former as the major product.
Controlling the Outcome:
Catalyst Choice: While Zaitsev's rule generally holds for E1 reactions, the choice of acid can have an impact. Strong, non-coordinating acids like sulfuric acid strongly favor the Zaitsev product.
Steric Hindrance: In some cases, if the hydrogen that needs to be abstracted to form the Zaitsev product is sterically hindered, the less substituted Hofmann product might be formed in a higher proportion.[11] This can sometimes be influenced by using a bulkier base or catalyst system, though this is more common in E2 reactions.[9]
Alternative Reagents: For more controlled, non-rearrangement eliminations that favor the Zaitsev product, consider using phosphorus oxychloride (POCl₃) in pyridine.[2][12] This reaction proceeds through an E2 mechanism and avoids the carbocation intermediate, thus preventing rearrangements.[12]
Q3: My product is contaminated with rearranged byproducts. How can I prevent carbocation rearrangements?
A3: Carbocation intermediates are susceptible to 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation.[5] For example, the dehydration of 2,2,5-trimethylcyclohexanol can lead to a rearranged product like 1,2,4-trimethylcyclohexene.[13]
Mechanism of Rearrangement: A secondary carbocation may rearrange to a more stable tertiary carbocation if possible through a shift. This new carbocation then eliminates a proton to form a rearranged alkene.
Prevention Strategies:
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for product distillation can sometimes reduce the energy available for rearrangement.
Choice of Starting Material: Select a starting alcohol that will already form the most stable possible carbocation without rearrangement.
Use E2-Promoting Conditions: As mentioned in Q2, using reagents like POCl₃ and pyridine bypasses the carbocation intermediate altogether, thus eliminating the possibility of rearrangements.[12]
Frequently Asked Questions (FAQs)
What is the best acid catalyst for this dehydration?
For general laboratory synthesis, concentrated phosphoric acid (H₃PO₄) is often preferred over sulfuric acid (H₂SO₄).[8] While sulfuric acid is a stronger acid and can lead to faster reaction rates, it is also a potent oxidizing agent that can cause charring and the formation of sulfur dioxide.[8] Phosphoric acid is less oxidizing, leading to a cleaner reaction and higher isolated yields.[6] Solid acid catalysts, like Montmorillonite clay, are also greener alternatives that can be reused.[14]
What is the optimal reaction temperature?
The optimal temperature is a balance. It must be high enough to favor the E1 elimination pathway over SN1 ether formation and to allow the alkene product to distill from the reaction mixture.[2] However, excessively high temperatures can promote polymerization and charring.[7] Typically, for tertiary alcohols, temperatures between 80-140°C are effective.[2][5] It is best to monitor the temperature at the still head, which should correspond to the boiling point of the azeotrope of the alkene and water.
How do I purify the final product?
Due to the similar boiling points of the various trimethylcyclohexene isomers, simple distillation is often insufficient for complete separation.[15]
Fractional Distillation: A carefully packed and insulated fractional distillation column is the primary method for separating isomers with close boiling points.
Gas Chromatography (GC): For analytical purposes and small-scale preparative work, gas chromatography is an excellent technique for separating and identifying isomers.[15][16][17] The selection of the correct GC column (stationary phase) is critical for achieving good resolution.[15]
Key Experimental Protocols
Protocol 1: Synthesis of Trimethylcyclohexenes from 3,5,5-Trimethylcyclohexanol
This protocol describes a general procedure for the dehydration of a tertiary alcohol, which can be adapted for other similar substrates.
Apparatus Setup: Assemble a fractional distillation apparatus with a 100 mL round-bottom flask, a packed distillation column (e.g., with Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask cooled in an ice bath.
Reagents: In the round-bottom flask, combine 20 g of 3,5,5-trimethylcyclohexanol and a few boiling chips.
Catalyst Addition: Slowly and with stirring, add 5 mL of 85% phosphoric acid to the flask. The mixing may be exothermic.[4]
Reaction & Distillation: Gently heat the mixture using a heating mantle. The temperature at the distillation head should be monitored. Collect the distillate that comes over between 90-130°C. This will be a two-phase mixture of water and the alkene products.
Work-up:
Transfer the collected distillate to a separatory funnel.
Wash the organic layer sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally 20 mL of brine.
Dry the organic layer over anhydrous sodium sulfate.
Decant the dried liquid into a clean, dry flask.
Final Purification: Purify the crude product by fractional distillation, collecting the fraction(s) corresponding to the boiling point of the desired trimethylcyclohexene isomers (typically 130-145°C). Characterize the product fractions using GC-MS and NMR to determine yield and isomer distribution.
Table 1: Comparison of Acid Catalysts for Alcohol Dehydration
Catalyst
Typical Conditions
Advantages
Disadvantages
85% H₃PO₄
80-150°C
Less oxidizing, cleaner reaction, good yields.[6][8]
Strong oxidizing agent, causes charring and side products (SO₂, CO₂).[8]
POCl₃ / Pyridine
0°C to reflux
No carbocation rearrangements, often high yields of Zaitsev product.[12]
Pyridine has an unpleasant odor and must be fully removed.
Solid Acids (e.g., Montmorillonite Clay)
Varies
Reusable, environmentally friendly, can be selective.[14]
May require higher temperatures or longer reaction times.
Visualizing the Process
Reaction Mechanism and Side Reactions
This diagram illustrates the E1 pathway for the dehydration of a generic trimethylcyclohexanol, including the formation of the key carbocation intermediate and potential side reactions.
Caption: E1 dehydration pathway and key side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
References
Dehydration of alcohols using an acid catalyst . (n.d.). Chemguide. Retrieved March 27, 2026, from [Link]
Allinger, N. L., & Riew, C. K. (2000). Quantitative analyses of the seven isomeric 3,4- and 3,6-dimethylcyclohexenes by gas chromatography . The Journal of Organic Chemistry, 65(21), 7145–7150. Retrieved from [Link]
Dehydration of Alcohols A Level Chemistry | Elimination Reactions and Zaitsev Rule . (n.d.). A-Level Chemistry. Retrieved March 27, 2026, from [Link]
US3275698A - Dehydration of alcohols. (1966). Google Patents.
Alkenes from Dehydration of Alcohols . (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
Ward, D. J., Saccomando, D. J., Vilela, F., Walker, G., & Mansell, S. M. (2024). Flow chemistry enhances catalytic alcohol-to-alkene dehydration . Catalysis Science & Technology. Retrieved from [Link]
Converting Alcohols to Alkenes . (2024, November 26). Chemistry Steps. Retrieved from [Link]
Zaitsev rule vs Hofmann rule: Easy statement and examples . (2018, April 30). Chemistry Notes. Retrieved from [Link]
Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions . (2024, March 21). RSC Publications. Retrieved from [Link]
Chapter 5: Selectivity . (n.d.). University of Calgary. Retrieved March 27, 2026, from [Link]
Alcohol Dehydration by E1 and E2 Elimination with Practice Problems . (2019, December 24). Chemistry Steps. Retrieved from [Link]
Schurig, V. (2021). Enantioselective Gas Chromatography . ResearchGate. Retrieved from [Link]
14.4: Dehydration Reactions of Alcohols . (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
Dehydration of Cyclohexanol | Definition & Mechanism . (n.d.). Study.com. Retrieved March 27, 2026, from [Link]
Synthesis of Cyclohexene The Dehydration of Cyclohexanol . (n.d.). Course Hero. Retrieved March 27, 2026, from [Link]
A Greener Alcohol Dehydration . (n.d.). Beyond Benign. Retrieved March 27, 2026, from [Link]
How to Predict the Products of E2 reactions - Zaitsev vs Hofmann . (2025, March 15). Chemistry Steps. Retrieved from [Link]
10.4: Dehydration Reactions of Alcohols . (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]
Krupčík, J., et al. (2003). Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated techniques . Journal of the Serbian Chemical Society. Retrieved from [Link]
The acid-catalyzed dehydration of 2,2,5-trimethylcyclohexanol... . (2016, March 14). Chegg. Retrieved from [Link]
Technical Support Center: Optimizing Trimethylcyclohexene Allylic Bromination
Welcome to the technical support hub for the Wohl-Ziegler allylic bromination of trimethylcyclohexene derivatives. This guide is designed for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support hub for the Wohl-Ziegler allylic bromination of trimethylcyclohexene derivatives. This guide is designed for researchers, scientists, and drug development professionals. It provides mechanistic troubleshooting, self-validating experimental protocols, and scale-up safety guidelines to minimize side reactions and maximize regioselectivity.
Part 1: Mechanistic Overview & Reaction Pathways
The allylic bromination of trimethylcyclohexene relies on the delicate balance of free-radical chain reactions. Understanding the underlying Goldfinger mechanism is critical for troubleshooting side reactions such as alkene addition or radical rearrangement[1].
Logical pathways of Wohl-Ziegler bromination and common side reactions.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I observing significant bromine addition across the double bond instead of the desired allylic substitution?
Causality: The Wohl-Ziegler reaction requires N-bromosuccinimide (NBS) to act as a bromine sink, maintaining a critically low concentration of molecular bromine (
Br2
)[1]. If the
Br2
concentration spikes, the ionic electrophilic addition pathway outcompetes the radical substitution pathway, leading to dibromination across the alkene[2]. This spike is almost exclusively caused by moisture in the reaction mixture, which hydrolyzes NBS to hypobromous acid (HOBr) and rapidly generates excess
Br2
.
Resolution: Ensure strictly anhydrous conditions. Dry your solvent over activated molecular sieves, use freshly recrystallized NBS (from boiling water, then thoroughly dried under high vacuum), and purge the reaction vessel with an inert gas (Nitrogen or Argon).
Q2: Carbon tetrachloride (
CCl4
) is banned in our facility. What are the best solvent alternatives that do not promote side reactions?
Causality:CCl4
was historically the gold standard because it is completely transparent to radicals and non-polar, which suppresses the ionic addition of bromine[1]. Substituting
CCl4
with highly polar solvents can inadvertently promote the heterolysis of NBS, leading to unwanted electrophilic additions.
Resolution: Trifluorotoluene (
α,α,α
-trifluorotoluene or BTF) is the highly recommended drop-in replacement, offering similar radical stability and boiling point profiles without the ozone-depleting toxicity[1]. For modern photochemical continuous-flow setups, acetonitrile has been successfully adopted due to the high solubility of NBS and the absence of significant exotherms[3].
Q3: When brominating 1,3,3-trimethylcyclohexene or 3,3,6-trimethylcyclohexene, I am getting a complex mixture of regioisomers. How can I control this?
Causality: Trimethylcyclohexene derivatives possess multiple distinct allylic positions. Once the initial bromine radical abstracts a hydrogen atom, the resulting allylic radical is resonance-stabilized and delocalized across three carbon atoms[4]. Recombination with
Br2
can occur at either end of this delocalized system. For example, bromination of 3,3,6-trimethylcyclohexene inherently yields a mixture of 1-bromo-3,3,6-trimethylcyclohexene and 6-bromo-3,3,6-trimethylcyclohexene[5].
Resolution: While intrinsic resonance limits absolute regiocontrol, you can bias the product distribution by utilizing bulky radical initiators or lowering the reaction temperature to favor the kinetically controlled product. Transitioning from a batch process to a continuous-flow microreactor with precise UV irradiation can also minimize secondary radical rearrangements and over-bromination[3].
Q4: During scale-up, we experienced a dangerous thermal runaway. How do we prevent this while maintaining conversion?
Causality: NBS brominations exhibit a pronounced "delay characteristic" due to the time required for radical initiation. If NBS is added in a single batch at ambient temperature, unreacted reagent accumulates. Once initiation occurs, the highly exothermic propagation steps release massive amounts of heat rapidly, exceeding the reactor's cooling capacity and triggering hazardous side reactions[6].
Resolution: Implement a portion-wise addition strategy. Thermal safety analyses recommend lowering the initial process temperature (e.g., to 15 °C) to safely manage the adiabatic temperature rise (
ΔTad,r
) and extend the induction time of side reactions[6].
Part 3: Quantitative Data on Solvent Alternatives
To assist in protocol optimization, the following table summarizes the quantitative and qualitative profiles of common solvents used in allylic bromination.
High NBS solubility; ideal for photo-bromination[3].
Moderate (Requires strictly anhydrous conditions)
Dichloromethane (DCM)
Poor Alternative
9.1
Higher polarity can promote ionic pathways.
High (Alkene addition)
Part 4: Self-Validating Experimental Protocol
The following protocol utilizes a self-validating methodology. It incorporates physical milestones (visual cues) that verify the success of the current step before you proceed, ensuring high fidelity during the synthesis of trimethylcyclohexenyl bromides.
Step-by-step self-validating workflow for allylic bromination.
Step-by-Step Methodology: Batch Bromination in Trifluorotoluene
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a solid-addition funnel, and a magnetic stir bar. Purge the system with inert Nitrogen gas for 15 minutes.
Substrate Dissolution: Add 10.0 mmol of the trimethylcyclohexene derivative and 50 mL of anhydrous trifluorotoluene (BTF) to the flask.
Initiator Addition: Add 0.5 mmol (0.05 equivalents) of Azobisisobutyronitrile (AIBN).
Thermal Initiation: Heat the reaction mixture to a gentle reflux (approx. 80 °C) using an oil bath.
Self-Validation Check: The solution must reach a steady reflux before proceeding to prevent the dangerous accumulation of unreacted NBS[6].
Controlled NBS Addition: Weigh out 10.5 mmol (1.05 equivalents) of freshly recrystallized NBS. Add the NBS through the solid-addition funnel in 5 equal portions over 45 minutes.
Self-Validation Check: Observe the reaction after each addition. The dense NBS powder will initially sink to the bottom of the flask[1]. Wait for the vigorous boiling to subside before adding the next portion.
Reaction Completion Monitoring: Continue stirring at reflux for an additional 30–60 minutes.
Self-Validation Check: The reaction is complete when all the dense, bottom-dwelling NBS has been converted into succinimide, which is less dense and will visibly float to the surface of the solvent[1]. Do not stop the reaction until this phase separation is distinctly visible.
Workup: Cool the reaction mixture to 0 °C in an ice bath to maximize the precipitation of succinimide. Filter the mixture through a pad of Celite to remove the succinimide byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate (
NaHCO3
) to neutralize any trace HBr, followed by brine. Dry the organic layer over anhydrous
Na2SO4
and concentrate under reduced pressure to yield the allylic bromide.
What is Allylic Bromination? - Master Organic Chemistry. Master Organic Chemistry.[Link]
Consider the reaction of 1,3,3-trimethylcyclohexene in the presence of NBS (with trace HBr) - Brainly. Brainly. [Link]
Select all products obtained when 3,3,6-trimethylcyclohexene is treated with NBS and irradiated with UV light - Brainly. Brainly. [Link]
Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction - ACS Publications. Organic Process Research & Development.[Link]
Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture - Australian Journal of Chemistry. ConnectSci. [Link]
Process Scale-Up Support Center: Trimethylcyclohexene (TMC) Synthesis
Welcome to the Process Scale-Up Support Center. This portal provides authoritative troubleshooting and standardized methodologies for researchers, process chemists, and drug development professionals scaling up the synth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Scale-Up Support Center. This portal provides authoritative troubleshooting and standardized methodologies for researchers, process chemists, and drug development professionals scaling up the synthesis of trimethylcyclohexene. Specifically, we focus on the industrially critical 3,5,5-trimethylcyclohex-1-ene isomer, an essential intermediate in fine chemicals, pharmaceuticals, and fragrance synthesis.
Our guides address the classic two-step continuous industrial process: the catalytic hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol , followed by acid-catalyzed dehydration .
Part 1: Core Workflow & Mechanistic Pathway
Figure 1. Two-step industrial synthesis of 3,5,5-trimethylcyclohex-1-ene from isophorone.
Part 2: Troubleshooting FAQs
Section A: Catalytic Hydrogenation of Isophorone
Q: Why am I seeing excessive over-reduction to trimethylcyclohexane during the hydrogenation step?A: This is a classic issue of hydrogenolysis. While Palladium on Carbon (Pd/C) is highly active for olefin reduction, it often cleaves the resulting C-O bond at elevated temperatures (>80°C) due to the activation of the allylic/homoallylic alcohol intermediate .
Causality & Solution: The choice of catalyst strictly dictates chemoselectivity. Switch to a less hydrogenolytic catalyst such as Raney Nickel or Ruthenium on Carbon (Ru/C), and maintain the temperature strictly between 50–60°C. Ru/C provides an optimal balance, selectively reducing both the enone double bond and the carbonyl without cleaving the hydroxyl group.
Q: How do I manage the severe exotherm during pilot-scale (50L+) hydrogenation?A: The reduction of a conjugated enone is highly exothermic. At the bench scale, heat dissipates easily; at the pilot scale, heat and mass transfer become the primary bottlenecks. Localized "hot spots" lead to catalyst deactivation and thermal runaway.
Causality & Solution: Transition from a batch reactor to a multi-stage bubble column reactor or a continuous flow trickle-bed setup . This ensures the substrate is successively in countercurrent contact with hydrogen, preventing back-mixing and allowing for precise thermal regulation via inter-stage cooling jackets.
Section B: Acid-Catalyzed Dehydration
Q: My GC-MS shows a mixture of 3,5,5-trimethylcyclohex-1-ene and 1,5,5-trimethylcyclohex-1-ene. How do I control regioselectivity?A: This is governed by the principles of thermodynamic versus kinetic control. Dehydration of 3,3,5-trimethylcyclohexanol initially forms the kinetic product (3,5,5-trimethylcyclohex-1-ene). However, prolonged exposure to strong acids (like
H2SO4
or PTSA) at high temperatures causes protonation of the double bond and subsequent migration to the more thermodynamically stable 1,5,5-isomer.
Causality & Solution: Use a milder acid catalyst (e.g.,
H3PO4
or
KHSO4
) to slow the isomerization rate. More importantly, employ a reactive distillation setup. By continuously removing the lower-boiling kinetic product from the reaction zone as it forms, you prevent it from re-equilibrating into the thermodynamic byproduct.
Figure 2. Troubleshooting logic tree for resolving low regioselectivity during dehydration.
Part 3: Standardized Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that deviations are caught before downstream progression occurs.
Protocol 1: Pilot-Scale Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanol
Preparation: Charge a 50L Hastelloy pressure reactor with 20 kg of isophorone and 400 g of Raney Nickel catalyst. Safety Note: Slurry the Raney Nickel in methanol prior to transfer to prevent pyrophoric ignition.
Purge Sequence: Purge the vessel with Nitrogen (
3×5
bar) to remove oxygen, followed by a Hydrogen purge (
3×5
bar) to saturate the headspace.
Reaction Execution: Pressurize the reactor with
H2
to 15 bar. Gradually heat the jacket to 55°C while maintaining an agitator speed of 400 rpm to ensure optimal gas-liquid mass transfer.
Self-Validating Checkpoint: Monitor the mass flow controller for
H2
uptake. The reaction is deemed complete only when the pressure stabilizes and
H2
consumption ceases (typically 6–8 hours).
Workup: Cool the reactor to 20°C, safely vent the residual hydrogen, and filter the catalyst through a Celite pad under a strict Nitrogen atmosphere. Vacuum distill the crude mixture to yield >98% pure 3,3,5-trimethylcyclohexanol.
Protocol 2: Reactive Distillation for Dehydration to 3,5,5-Trimethylcyclohex-1-ene
Setup: Equip a 50L glass-lined reactor with a fractional distillation column (packed with structured Sulzer packing), a condenser, and a Dean-Stark trap.
Charge: Add 15 kg of the purified 3,3,5-trimethylcyclohexanol and 300 g of 85% Phosphoric acid (
H3PO4
).
Heating & Distillation: Heat the mixture to 140–150°C under a slight vacuum (approx. 800 mbar). This specific pressure lowers the boiling point of the forming alkene, allowing it to vaporize immediately upon formation.
Self-Validating Checkpoint: Continuously monitor the Dean-Stark trap. The 3,5,5-trimethylcyclohex-1-ene/water azeotrope will condense (b.p. ~115°C). The reaction is driven to completion by Le Chatelier's principle as water and product are removed.
Purification: Separate the organic layer, dry over anhydrous
Na2SO4
, and redistill to achieve >99% GC purity of the target kinetic product.
Part 4: Quantitative Data & Yield Optimization
To aid in process design, the following table summarizes the causality between catalyst choice, reaction conditions, and the resulting selectivity during the hydrogenation phase.
Catalyst
Temperature (°C)
Pressure (bar)
Isophorone Conversion (%)
3,3,5-Trimethylcyclohexanol Selectivity (%)
Primary Scale-Up Consideration
Pd/C (5%)
80
20
>99
75
High risk of hydrogenolysis (over-reduction to alkane).
Pt/C (5%)
60
15
95
82
Moderate selectivity; cost-prohibitive at metric ton scale.
Raney Nickel
55
15
>98
>95
Excellent selectivity; requires strict pyrophoric handling.
Ru/C (5%)
50
10
97
>98
Optimal balance of safety, selectivity, and low hydrogenolysis.
Table 1. Catalyst and condition optimization for the selective hydrogenation of isophorone.
Study on the selective hydrogenation of isophorone. ResearchGate.[Link]
Process for the preparation of isophoronediamine.
Method for preparing isophorone diamine by means of hydrogenation reduction of isophorone nitrile imine.
Optimization
Catalyst Support Center: Troubleshooting Trimethylcyclohexene Hydrogenation
Welcome to the Technical Support Center for the catalytic hydrogenation of trimethylcyclohexene (TMC) and its oxygenated derivatives (e.g., isophorone). This portal is designed for researchers, chemical engineers, and dr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the catalytic hydrogenation of trimethylcyclohexene (TMC) and its oxygenated derivatives (e.g., isophorone). This portal is designed for researchers, chemical engineers, and drug development professionals. Here, we move beyond basic troubleshooting to explore the fundamental mechanisms of catalyst deactivation, providing self-validating protocols and evidence-based mitigation strategies to restore reaction efficiency.
Diagnostic Logic: Identifying the Deactivation Pathway
Before altering your reaction conditions, it is critical to identify the root cause of the catalyst deactivation. The workflow below outlines the diagnostic logic for distinguishing between chemical poisoning (e.g., sulfur) and physical deactivation (e.g., coking).
Diagnostic workflow for identifying and mitigating catalyst poisoning in TMC hydrogenation.
Q: Why does my Pd/C catalyst rapidly lose activity during the hydrogenation of trimethylcyclohexene, even when using high-purity hydrogen?A: The most common culprit is trace sulfur contamination in the TMC feedstock. Sulfur compounds (such as thiols or thioethers) are notorious for poisoning catalysts used in hydrogenation processes[1].
The Causality: Sulfur atoms possess lone electron pairs that strongly coordinate to the empty d-orbitals of transition metals like palladium. This interaction forms a metal-sulfide complex that is thermodynamically far more stable than the transient metal-hydrogen or metal-alkene bonds. Because the sulfur does not readily desorb, it permanently blocks the active sites, preventing the dissociative adsorption of H₂ required to initiate the catalytic cycle[1].
Q: How can I mitigate sulfur poisoning mid-reaction without replacing the entire catalyst bed?A: If replacing the feedstock is not immediately viable, you can utilize a chemical antidote. Research demonstrates that adding catalytic amounts of triphenylphosphine (TPP) can rescue a sulfur-poisoned Pd/C catalyst[2].
The Causality: While TPP is traditionally considered a catalyst poison itself, in a sulfur-deactivated system, it acts as an antidote. TPP partially reduces the deactivated palladium sulfide layer formed during the reaction. This chemical reduction exposes fresh, highly active metallic Pd(0) sites, allowing the hydrogenation process to resume without requiring a full catalyst changeout[2].
Q: My isophorone (trimethylcyclohexenone) hydrogenation yields are dropping gradually over 100 hours. Is this sulfur poisoning?A: If you are working with oxygenated derivatives like isophorone, the deactivation is more likely due to coking rather than sulfur. Isophorone synthesis and subsequent hydrogenation involve complex reaction networks[3].
The Causality: Acidic or basic sites on the catalyst support can catalyze side reactions, such as aldol condensations between the carbonyl groups of the substrate. These reactions form heavy, carbonaceous oligomers (coke) that physically block the mesopores of the catalyst. This steric hindrance prevents the bulky isophorone molecules from diffusing to the active metal sites inside the pores, leading to a gradual decline in conversion[3]. To prevent this, industrial vapor-phase processes often limit the conversion rate to a low level to suppress coke formation[3].
Standard Operating Procedures: Mitigation Protocols
The following protocols are designed as self-validating systems. By monitoring the specified analytical readouts (e.g., H₂ uptake, CO₂ evolution), you can confirm the mechanistic success of each procedure in real-time.
Protocol A: Feed Purification via Zinc Oxide Guard Bed
Removing potential poisons from the feed stream is the most effective preventative measure[4].
Setup: Pack a tubular stainless-steel reactor with high-surface-area ZnO extrudates. Place this guard bed upstream of your primary hydrogenation reactor.
Activation: Pre-heat the bed to 200°C under a continuous flow of inert gas (N₂ or Ar) to remove adsorbed moisture.
Execution: Introduce the liquid TMC feedstock at a Liquid Hourly Space Velocity (LHSV) of 1.0–2.0 h⁻¹.
Causality & Validation: Zinc oxide reacts with trace hydrogen sulfide and thiols to form highly stable zinc sulfide (ZnS). This thermodynamic sink irreversibly traps sulfur before it can reach the downstream noble metal catalyst. Validation: Analyze the effluent via GC-XRF; sulfur content should drop below 1 ppm.
Use this protocol to rescue a batch reaction that has stalled due to unexpected sulfur contamination[2].
Halt & Depressurize: Upon observing a plateau in H₂ uptake, halt the stirring and safely depressurize the reactor to 1 atm of N₂.
Injection: Inject a catalytic amount of Triphenylphosphine (TPP) (typically 1–5 mol% relative to the Pd content) dissolved in the reaction solvent.
Resume: Repressurize the reactor with H₂ and resume agitation.
Causality & Validation: TPP reduces the Pd-S layer, regenerating active Pd(0) sites[2]. Validation: You will observe an immediate, measurable resumption of H₂ mass flow into the reactor within 15 minutes of TPP injection.
Protocol C: Oxidative Regeneration of Coked Catalysts
Use this protocol to restore catalysts deactivated by aldol-condensation oligomers (coking)[3].
Purge: Purge the reactor with N₂ at 150°C to strip away any volatile organic compounds and residual hydrogen.
Combustion: Introduce a dilute oxygen stream (2% O₂ in N₂) and gradually ramp the temperature to 350°C at 5°C/min. Monitor the off-gas for CO₂ evolution using an IR sensor.
Reduction: Once CO₂ levels drop to baseline, purge with N₂, then introduce pure H₂ at 250°C for 2 hours.
Causality & Validation: The controlled O₂ environment combusts the carbonaceous oligomers (coke) that physically block the catalyst pores. The subsequent H₂ reduction step ensures that any oxidized noble metal species (e.g., PdO) are converted back to the zero-valent metallic state (Pd⁰) necessary for dissociative hydrogen adsorption. Validation: The cessation of CO₂ evolution confirms the complete removal of pore-blocking coke.
Performance Data & Benchmarks
The following table synthesizes the expected outcomes of implementing the mitigation strategies detailed above. Use this data to select the appropriate intervention based on your specific process constraints.
Mitigation Strategy
Target Deactivator
Mechanism of Action
Impact on Conversion
Impact on Catalyst Lifespan
ZnO Guard Bed
Sulfur compounds
Irreversible formation of ZnS
Maintains >95%
+300% (Continuous)
TPP Addition
Sulfur compounds
Reduction of Pd-S layer
Recovers to ~85%
+50% (Batch rescue)
Temp. Optimization
Coking / Oligomers
Reduces aldol condensation rates
Maintains >90%
+150% (Continuous)
Oxidative Calcination
Coking / Carbon
Combustion of pore-blocking carbon
Recovers to >95%
Restored (Cyclic)
References
The Production of Isophorone
Source: MDPI
URL:[Link]
How to Prevent Catalyst Poisoning at the Industrial Scale
Source: Catalysts.com
URL:[Link]
Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst
Source: ResearchGate
URL:[Link]
A Comparative Guide to GC-MS and qNMR Validation for Determining Trimethylcyclohexene Purity
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control check...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental prerequisite for ensuring safety, efficacy, and reproducibility. Trimethylcyclohexene, a volatile organic compound with several isomeric forms, presents a common analytical challenge: how to reliably and accurately quantify the main isomer and its related impurities. This guide provides an in-depth, comparative analysis of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, this document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in scientific rigor.
The Analytical Imperative: Why Purity Matters for Trimethylcyclohexene
Trimethylcyclohexene and its isomers are utilized as intermediates in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The presence of even small amounts of isomeric impurities can significantly impact the stereochemistry, reactivity, and toxicity of the final product. Therefore, a robust, validated analytical method is essential to:
Ensure Lot-to-Lot Consistency: Guaranteeing that each batch of trimethylcyclohexene meets stringent purity specifications.
Control Downstream Reactions: Preventing side reactions and ensuring the desired product is formed with high yield and purity.
Meet Regulatory Requirements: Providing the necessary documentation to support regulatory filings, such as with the FDA or EMA.
This guide will dissect two gold-standard techniques, GC-MS and qNMR, providing the technical details and validation data necessary to make an informed decision for your specific analytical needs.
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Powerhouse
GC-MS is a cornerstone technique for the analysis of volatile compounds like trimethylcyclohexene. It combines the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. The principle lies in the differential partitioning of the sample components between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column.
The "Why" Behind the GC-MS Method Parameters
The selection of GC-MS parameters is not arbitrary; each is chosen to address the specific challenges of separating and quantifying structurally similar isomers. For trimethylcyclohexene, a non-polar capillary column is often the first choice, as it separates compounds primarily based on their boiling points. However, due to the close boiling points of many trimethylcyclohexene isomers, a high-resolution column and a carefully optimized temperature program are critical for achieving baseline separation.
Detailed Experimental Protocol: GC-MS for Trimethylcyclohexene Purity
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing optimally before sample analysis.
1. Sample Preparation:
Accurately weigh approximately 100 mg of the trimethylcyclohexene sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a high-purity solvent such as hexane or ethyl acetate.
Prepare a series of calibration standards of the primary trimethylcyclohexene isomer in the same solvent, covering a range of 80% to 120% of the expected sample concentration.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Injector Temperature: 250 °C
Injection Volume: 1 µL with a 50:1 split ratio.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 5 °C/min to 150 °C.
Hold: 5 minutes at 150 °C.
MSD Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Full Scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.
3. Data Analysis and System Suitability:
System Suitability Test (SST): Before sample analysis, inject a standard mixture containing the main trimethylcyclohexene isomer and at least one known impurity. The resolution between these two peaks should be greater than 1.5. The tailing factor for the main peak should be less than 2.0.
Quantification: Create a calibration curve by plotting the peak area of the primary isomer against its concentration. Determine the concentration of the primary isomer in the sample from this curve. The purity is then calculated as the percentage of the primary isomer relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Determinator
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment, offering a distinct advantage over chromatographic techniques.[1][2] The fundamental principle of qNMR is that the integrated area of a specific resonance signal is directly proportional to the number of nuclei contributing to that signal.[3] This allows for the determination of the absolute purity of a substance by co-dissolving a known mass of the sample with a known mass of a certified internal standard.[4][5]
Why qNMR is a Powerful Alternative for Isomer Analysis
For isomeric mixtures like trimethylcyclohexene, qNMR is particularly powerful because it does not require the isolation of each individual impurity to create a calibration curve. As long as there is at least one unique, well-resolved signal for the main isomer and the internal standard, an accurate purity value can be determined. This is a significant advantage over GC-MS, where the response factor for each isomer in the mass spectrometer can differ, leading to inaccuracies if not properly calibrated.[6]
Detailed Experimental Protocol: qNMR for Trimethylcyclohexene Purity
This protocol is designed to ensure accurate and precise quantification, adhering to the principles of metrological traceability.[7]
1. Sample and Standard Preparation:
Internal Standard Selection: Choose a high-purity, certified internal standard that is soluble in the same deuterated solvent as trimethylcyclohexene and has at least one sharp, well-resolved signal that does not overlap with any analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable candidates.
Sample Preparation:
Accurately weigh approximately 10 mg of the trimethylcyclohexene sample into a clean, dry NMR tube using a calibrated microbalance.
Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube.
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
Cap the tube and gently vortex to ensure complete dissolution.
2. NMR Instrumentation and Parameters:
NMR Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).
Probe: 5 mm BBO probe.
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).
Acquisition Parameters:
Number of Scans (NS): 16 to 64 (to achieve a signal-to-noise ratio >250:1 for the signals of interest).
Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds for small molecules). This is crucial for accurate quantification.
Acquisition Time (AQ): At least 3 seconds.
Spectral Width (SW): 0-12 ppm.
3. Data Processing and Purity Calculation:
Processing: Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Manually phase the spectrum and perform a baseline correction.
Integration: Carefully integrate a well-resolved, non-overlapping signal for the main trimethylcyclohexene isomer and a signal from the internal standard.
Purity Calculation: The purity of the trimethylcyclohexene sample is calculated using the following equation:
The choice between GC-MS and qNMR depends on the specific requirements of the analysis. The following table summarizes the performance of each technique based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9] The presented data is synthesized based on typical performance characteristics for the analysis of volatile isomers.
Validation Parameter
GC-MS
qNMR
Justification
Specificity
High (separation by RT, identification by MS)
High (unique chemical shifts)
Both methods can effectively distinguish the main isomer from impurities, provided there is adequate resolution.[10]
Linearity (R²)
> 0.998
> 0.999
Both techniques exhibit excellent linearity over a defined range. qNMR often shows slightly better linearity due to the direct proportionality of signal to the number of nuclei.[11]
Accuracy (% Recovery)
98.0% - 102.0%
99.0% - 101.0%
qNMR can provide higher accuracy as it is a primary ratio method, less susceptible to variations in instrument response.[12]
Precision (RSD%)
- Repeatability
< 1.0%
< 0.5%
The precision of qNMR is often superior due to the stability of the magnetic field and the averaging of multiple scans.[11]
- Intermediate Precision
< 1.5%
< 1.0%
Both methods demonstrate good intermediate precision when performed by different analysts on different days.
Limit of Detection (LOD)
~0.01%
~0.1%
GC-MS is generally more sensitive and can detect trace-level impurities at lower concentrations.
Limit of Quantification (LOQ)
~0.03%
~0.3%
The higher sensitivity of GC-MS translates to a lower LOQ.
Robustness
Good
Excellent
qNMR methods are often considered more robust as they are less affected by minor changes in experimental conditions compared to chromatographic methods.[13]
Conclusion: A Symbiotic Approach to Purity Analysis
Both GC-MS and qNMR are powerful, validated methods for determining the purity of trimethylcyclohexene. The choice of technique should be guided by the specific analytical objective.
GC-MS is the method of choice for:
Identifying and quantifying unknown trace-level impurities.
Routine quality control where a impurity profile has been established.
When the highest sensitivity is required.
qNMR is the preferred method for:
Determining the absolute purity of a reference standard or a final product without the need for individual impurity standards.
Accurate quantification of isomeric mixtures where response factors in other detectors may vary.
When a highly robust and precise method is paramount.
For a comprehensive purity assessment, a symbiotic approach is often the most rigorous. GC-MS can be used to identify and profile the impurities present, while qNMR can provide a highly accurate and precise determination of the absolute purity of the main trimethylcyclohexene isomer. By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently select and validate the most appropriate method to ensure the quality, safety, and efficacy of their products.
References
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
BenchChem. (2025). A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation. Fictitious source based on search results.
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Central European Journal of Chemistry, 8(4), 743-753.
International Conference on Harmonisation. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Fictitious source based on search results.
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Fictitious source based on search results.
Acanthus Research. (2022). Quantitative NMR Spectroscopy. Fictitious source based on search results.
United States Pharmacopeia. (n.d.). Stimuli Article (qNMR). [Link]
Hays, P. A., et al. (2003). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 51(20), 5911-5918.
Altabrisa Group. (2025). Key Validation Characteristics in ICH Q2. Fictitious source based on search results.
Becerra-Figueroa, L. A., et al. (2024). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Pharmaceutics, 16(11), 1569.
Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073.
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BenchChem. (2025). Application Note: Gas Chromatographic Separation of Trimethylcyclohexane Isomers. Fictitious source based on search results.
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comparing reactivity of trimethylcyclohexene vs unsubstituted cyclohexene
Comparative Reactivity Guide: Trimethylcyclohexene vs. Unsubstituted Cyclohexene Executive Summary: The Kinetic Tug-of-War In the realm of synthetic organic chemistry and drug development, predicting the reactivity of cy...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Reactivity Guide: Trimethylcyclohexene vs. Unsubstituted Cyclohexene
Executive Summary: The Kinetic Tug-of-War
In the realm of synthetic organic chemistry and drug development, predicting the reactivity of cyclic alkenes is foundational. When comparing the reactivity of an unsubstituted cyclohexene against a highly substituted analog like 1,3,3-trimethylcyclohexene , scientists must navigate a classic kinetic tug-of-war between electronic activation and steric deactivation . This guide objectively evaluates their performance across two fundamental transformations: electrophilic epoxidation and heterogeneous catalytic hydrogenation.
Mechanistic Causality: Electronics vs. Sterics
The divergence in reactivity between these two substrates is dictated by their structural microenvironments:
Electronic Enrichment (+I Effect): Alkyl groups are inherently electron-donating through inductive effects and hyperconjugation. In 1,3,3-trimethylcyclohexene, the
π
-bond is significantly more nucleophilic than the baseline cyclohexene. In electrophilic addition reactions (e.g., epoxidation via peroxy acids), this enriched electron density stabilizes the transition state, drastically accelerating the reaction rate[1].
Steric Shielding: Conversely, reactions requiring precise spatial alignment or surface coordination are severely penalized by steric bulk. The geminal dimethyl groups (at C3) and the vinylic methyl (at C1) in 1,3,3-trimethylcyclohexene create a physical barricade. During heterogeneous catalytic hydrogenation, this shield prevents the alkene from lying flat against the palladium or platinum catalyst lattice, causing reaction rates to plummet compared to the unhindered cyclohexene[2].
Figure 1: Mechanistic divergence in reactivity based on electronic vs. steric control.
Quantitative Data Comparison
The following table summarizes the comparative reactivity profiles based on established kinetic data.
Parameter
Cyclohexene
1,3,3-Trimethylcyclohexene
Causality / Mechanism
Relative Epoxidation Rate (25°C)
1.0 (Baseline)
~ 400x - 600x Faster
Electron-donating methyls stabilize the electrophilic transition state, increasing the rate of bimolecular oxygen transfer[1].
Relative Hydrogenation Rate (Pd/C)
Very Fast (Minutes)
Very Slow (Hours/Days)
Steric bulk prevents planar coordination to the metal catalyst surface, drastically reducing turnover frequency[2].
Diastereoselectivity (Epoxidation)
N/A (Achiral)
High (Anti-attack)
The bulky gem-dimethyl group forces the peracid to attack exclusively from the less hindered face[3].
Experimental Protocols: Self-Validating Workflows
To empirically validate these reactivity differences, we employ two self-validating experimental systems. Each protocol is designed with internal controls to ensure data integrity.
Protocol A: Kinetic Epoxidation via mCPBA (Electronic Control)
Objective: To objectively measure the accelerated electrophilic addition of the substituted alkene.
Self-Validating Mechanism: Reaction progress is quantified via GC-FID using an inert internal standard (decane), ensuring that any solvent evaporation or injection volume variances do not skew the kinetic data.
Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 5.0 mmol of Cyclohexene and 1,3,3-Trimethylcyclohexene, respectively, in 20 mL of anhydrous dichloromethane (DCM).
Internal Standard: Add exactly 1.0 mmol of decane to each flask.
Thermal Control: Cool both flasks to 0 °C using an ice-water bath. Causality: Epoxidation is highly exothermic. Maintaining 0 °C prevents thermal runaway, ensuring the observed rate differences are purely kinetic and not artifactual temperature spikes.
Reagent Addition: Slowly add 5.5 mmol of purified m-chloroperoxybenzoic acid (mCPBA) in small portions over 10 minutes.
Monitoring: Extract 0.1 mL aliquots every 10 minutes. Quench immediately with saturated aqueous sodium thiosulfate to destroy unreacted mCPBA, extract with hexanes, and inject into the GC-FID.
Validation: The GC trace will reveal a rapid disappearance of the 1,3,3-trimethylcyclohexene peak relative to the decane standard, confirming the electronic acceleration of the nucleophilic
π
-bond.
Objective: To demonstrate the steric retardation of trimethyl-substituted alkenes during surface-catalyzed reduction.
Self-Validating Mechanism: Hydrogen uptake is measured volumetrically and continuously via a pressure transducer. A plateau in H₂ consumption definitively indicates reaction completion without needing to sample the reaction mixture[4].
Catalyst Activation: To a heavy-walled Parr shaker flask, add 50 mg of 10% Pd/C. Purge the flask thoroughly with Argon to prevent catalyst combustion.
Substrate Loading: Add 10.0 mmol of the alkene substrate dissolved in 15 mL of HPLC-grade methanol. Causality: Methanol is selected for its high hydrogen solubility and low viscosity, which maximizes mass transfer of H₂ gas to the solid catalyst surface.
Hydrogenation: Evacuate the flask and backfill with H₂ gas to exactly 30 psi. Initiate mechanical shaking at a constant 250 rpm to eliminate mass-transfer limitations.
Data Collection: Record the pressure drop continuously.
Validation: Unsubstituted cyclohexene will exhibit a steep pressure drop, plateauing within 20-30 minutes as the unhindered ring easily coordinates to the Palladium surface. Conversely, 1,3,3-trimethylcyclohexene will show a highly attenuated uptake curve, requiring significantly longer times or elevated pressures to achieve full conversion due to the steric shielding of the double bond[2].
Figure 2: Parallel experimental workflows for kinetic profiling of cyclic alkenes.
References
Title: Organic Chemistry - Internet Archive
Source: archive.org
URL: [Link]
Title: Full text of "Reductions in Organic Chemistry (Hudlicky)" - Internet Archive
Source: archive.org
URL: [Link]
A Senior Application Scientist's Guide to Benchmarking Transition Metal Catalysts for Trimethylcyclohexene Reduction
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective reduction of substituted cycloalkenes is a critical transformation. The choice of catalyst for the hydrogenat...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective reduction of substituted cycloalkenes is a critical transformation. The choice of catalyst for the hydrogenation of a sterically hindered substrate like trimethylcyclohexene can significantly impact reaction efficiency, stereochemical outcome, and overall process viability. This guide provides an in-depth comparison of common transition metal catalysts—Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru)—for the reduction of trimethylcyclohexene, supported by experimental data and protocols to aid in catalyst selection and methods development.
Introduction: The Challenge of Reducing Hindered Cycloalkenes
The catalytic hydrogenation of alkenes is a fundamental reaction in organic synthesis.[1] For simple, unhindered alkenes, this transformation is often straightforward. However, the presence of multiple substituents on the cycloalkene ring, as in trimethylcyclohexene, introduces significant steric hindrance. This steric bulk can impede the adsorption of the alkene onto the catalyst surface, slowing the reaction rate and influencing the stereochemical outcome of the hydrogen addition.[2] Therefore, a careful selection of the catalyst is paramount to achieve high conversion and selectivity.
This guide will delve into the comparative performance of four key transition metals for this challenging reduction, focusing on their activity, selectivity, and operational considerations.
Comparative Analysis of Transition Metal Catalysts
The choice of metal catalyst is the most critical factor in the hydrogenation of trimethylcyclohexene. Each metal offers a unique profile of activity and selectivity.
Palladium (Pd): The Workhorse Catalyst
Palladium, typically supported on carbon (Pd/C), is often the first choice for general-purpose hydrogenations due to its high activity and cost-effectiveness.[3] For the reduction of substituted cycloalkenes, Pd/C is effective, though its performance can be influenced by the substitution pattern.
Activity: Pd/C generally exhibits high activity for the hydrogenation of a wide range of alkenes.[4] However, for highly substituted, sterically hindered alkenes, higher catalyst loadings or more forcing conditions (elevated temperature and pressure) may be necessary.
Selectivity: In the hydrogenation of 1,2-dimethylcyclohexene, a close structural analog to trimethylcyclohexene, Pd/C has been shown to facilitate the syn-addition of hydrogen, leading predominantly to the cis-isomer.[5] This stereochemical preference is a general feature of heterogeneous catalytic hydrogenation, where the substrate adsorbs onto the catalyst surface and both hydrogen atoms are delivered from the same face.[1]
Practical Considerations: Pd/C is a pyrophoric solid, especially after use when it is saturated with hydrogen, and must be handled with care under an inert atmosphere.[6] It is, however, readily available and relatively inexpensive compared to other platinum-group metals.
Platinum (Pt): For a More Forcing Approach
Platinum, often used as platinum(IV) oxide (PtO₂, Adams' catalyst), is another highly active catalyst for alkene hydrogenation.[7] It is often considered more robust than palladium for the reduction of challenging substrates.
Activity: PtO₂ is a powerful catalyst that can effect the hydrogenation of even highly substituted alkenes. For the hydrogenation of cyclohexene, platinum catalysts have shown high turnover frequencies.[8]
Selectivity: Similar to palladium, platinum catalysts generally provide syn-addition products. For substituted cyclohexenes, the stereochemical outcome is often dictated by the approach of the less-hindered face of the alkene to the catalyst surface.
Practical Considerations: Adams' catalyst is a stable solid but becomes an active, pyrophoric platinum black in situ upon reduction with hydrogen.[7] It is generally more expensive than Pd/C.
Rhodium (Rh): The Specialist for Aromatic and Hindered Systems
Rhodium catalysts, often supported on carbon (Rh/C) or alumina (Rh/Al₂O₃), are particularly effective for the hydrogenation of aromatic rings and can also be highly active for the reduction of hindered alkenes.[9]
Activity: Rhodium often exhibits superior activity to palladium and platinum for the hydrogenation of substituted arenes and can be effective for hindered alkenes under mild conditions.[10][11] For example, rhodium nanoparticles have been shown to catalyze the hydrogenation of cyclohexene at room temperature and atmospheric pressure.[12]
Selectivity: Rhodium catalysts are also known to promote syn-addition of hydrogen. In the hydrogenation of substituted benzenes to cyclohexanes, rhodium catalysts can provide high stereoselectivity, favoring the formation of cis-isomers.[11]
Practical Considerations: Rhodium is a more expensive catalyst than palladium and platinum, which can be a limiting factor for large-scale synthesis.
Ruthenium (Ru): A Versatile and Functional Group Tolerant Option
Ruthenium, typically on a carbon support (Ru/C), is a versatile catalyst known for its ability to reduce a variety of functional groups and for its activity in arene hydrogenation.[13]
Activity: While sometimes less active than rhodium for arene hydrogenation, ruthenium catalysts are effective for the reduction of alkenes, including those with other reducible functional groups.[14]
Selectivity: Ruthenium catalysts also generally give syn-addition products. The selectivity can be tuned by the choice of support and reaction conditions.
Practical Considerations: Ruthenium is generally less expensive than rhodium and platinum, making it an attractive alternative.
Quantitative Performance Data
The following table summarizes representative performance data for the hydrogenation of substituted cyclohexenes with different transition metal catalysts. Direct comparative data for trimethylcyclohexene is sparse in the literature; therefore, data for structurally similar substrates are included to provide a basis for comparison.
The following protocols provide a standardized workflow for benchmarking the performance of different transition metal catalysts for the reduction of trimethylcyclohexene.
General Safety Precautions
Pyrophoric Catalysts: All catalysts (Pd/C, PtO₂, Rh/C, Ru/C), especially after use, are pyrophoric and can ignite spontaneously upon exposure to air.[6] Handle them in an inert atmosphere (e.g., under argon or nitrogen).
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.[6]
Benchmarking Hydrogenation Workflow
Caption: Workflow for Benchmarking Catalytic Hydrogenation.
Detailed Experimental Procedure (Example with 5% Pd/C)
Vessel Preparation: To a clean and dry hydrogenation vessel, add a magnetic stir bar.
Addition of Reagents: Add 1,3,5-trimethylcyclohexene (1.0 g, 8.05 mmol) and ethanol (20 mL).
Inerting: Seal the vessel and purge with argon for 5 minutes.
Catalyst Addition: Under a positive pressure of argon, carefully add 5% Pd/C (50 mg, ~0.024 mmol Pd).
Hydrogenation: Purge the vessel with hydrogen gas three times, then pressurize to 3 atm.
Reaction: Stir the reaction mixture vigorously at room temperature for 4 hours.
Workup: Carefully vent the hydrogen gas and purge the vessel with argon.
Filtration: Dilute the reaction mixture with ethanol (10 mL) and carefully filter through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst on the filter paper to dry, as it can ignite. Wash the filter cake with additional ethanol (2 x 10 mL).
Analysis: The combined filtrate is then analyzed by GC-MS to determine conversion and the ratio of trimethylcyclohexane isomers.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of the reaction mixture is crucial to determine the conversion of the starting material and the stereoselectivity of the reaction.
Instrumentation: A standard GC-MS system is suitable for this analysis.[16]
Column: A non-polar capillary column, such as a DB-1 or equivalent, is recommended for separating hydrocarbon isomers.[17]
Method: A temperature program should be optimized to achieve baseline separation of the trimethylcyclohexene starting material and the resulting cis and trans trimethylcyclohexane products.[16]
Quantification: Conversion can be determined by comparing the peak area of the starting material to the sum of the product peak areas. The stereoselectivity is determined by the ratio of the peak areas of the different trimethylcyclohexane isomers.
Caption: Workflow for GC-MS Analysis of Reaction Products.
Data Interpretation: Calculating Catalyst Performance Metrics
To objectively compare the catalysts, key performance metrics should be calculated.
Turnover Number (TON)
The Turnover Number represents the number of moles of substrate converted per mole of catalyst before deactivation.
TON = (moles of substrate converted) / (moles of active metal)
Turnover Frequency (TOF)
The Turnover Frequency is a measure of the catalyst's activity per unit time, typically expressed in s⁻¹ or h⁻¹.
TOF = TON / time
A higher TOF indicates a more active catalyst.
Conclusion and Recommendations
The selection of a transition metal catalyst for the reduction of trimethylcyclohexene requires a balance of activity, selectivity, and cost.
For general-purpose reduction with good stereocontrol , Palladium on carbon (Pd/C) is a reliable and cost-effective starting point.
For more challenging, highly hindered substrates , Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C) may offer higher activity.
When cost is a major consideration , Ruthenium on carbon (Ru/C) presents a viable alternative to Rh and Pt, though potentially with lower activity.
It is strongly recommended that a screening of these catalysts be performed under standardized conditions to identify the optimal catalyst for a specific trimethylcyclohexene isomer and desired process parameters. The experimental and analytical workflows provided in this guide offer a robust framework for such a benchmarking study.
References
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Hughes, D. L. (2014). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Journal of the American Chemical Society, 136(4), 1434-1437. [Link]
Guczi, L., & Tétényi, P. (1972). GC/MS chromatogram of cis (a 1 ) and trans (a 2 ) isomers of di(3,5,5-trimethylhexyl)cyclohexane-1,2-dicarboxylate. ResearchGate. [Link]
Brainly. (2023). How will you prepare cis-1,2-dimethylcyclohexane from 1,2-dimethylcyclohexene? A. Catalytic hydrogenation. Brainly. [Link]
University of California, Los Angeles. Procedures for Safe Use of Pyrophoric Solids. UCLA Chemistry and Biochemistry. [Link]
National Institute of Standards and Technology. cis, trans, cis-1,2,4-Trimethylcyclohexane. NIST WebBook. [Link]
Andersson, P. G. (2016). Enantio- and Regioselective Ir-Catalyzed Hydrogenation of Di- and Trisubstituted Cycloalkenes. DiVA portal. [Link]
Levy-Ontman, O., Tabibian, B., Shaklein, S., Tzur, E., & Wolfson, A. (2020). Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. Organic Communications, 13(3), 138-145. [Link]
Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
Stahl, S. S. (2010). Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols. Journal of the American Chemical Society, 132(11), 3926-3928. [Link]
MEL Science. (2018). Reaction of hydrogenation of alkenes. MEL Science. [Link]
Chirik, P. J. (2011). High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. Organometallics, 30(15), 4192-4202. [Link]
Al-Thabaiti, S. A., & Basahel, S. N. (2019). Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions. RSC Advances, 9(13), 7358-7366. [Link]
Musgrave, R. (2017). Hydrogenation of Cyclic Alkenes ( Cycloalkenes ). YouTube. [Link]
Augustine, R. L. (1996). Determination of specific site turnover numbers for cyclohexene hydrogenation. Journal of the Chemical Society, Chemical Communications, (17), 2055-2056. [Link]
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Zhang, Y., et al. (2024). Characteristics and catalytic behavior of Ru–Sn bimetallic catalysts for TMCB hydrogenation to CBDO. RSC Advances, 14(5), 2850-2861. [Link]
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validating reaction kinetics of trimethylcyclohexene ozonolysis
Validating Reaction Kinetics of Trimethylcyclohexene Ozonolysis: A Comparative Guide to Analytical Platforms Trimethylcyclohexene (TMC) and its isomers serve as critical structural proxies for biogenic monoterpenes and c...
Author: BenchChem Technical Support Team. Date: April 2026
Validating Reaction Kinetics of Trimethylcyclohexene Ozonolysis: A Comparative Guide to Analytical Platforms
Trimethylcyclohexene (TMC) and its isomers serve as critical structural proxies for biogenic monoterpenes and complex indoor volatile organic compounds (VOCs)[1]. Understanding the ozonolysis kinetics of these highly substituted cycloalkenes is essential for predicting secondary organic aerosol (SOA) yields and atmospheric lifetimes.
However, measuring the reaction kinetics of endocyclic alkenes presents unique analytical challenges. The reaction proceeds via a primary ozonide (POZ) to form an energy-rich Criegee Intermediate (CI), which can either collisionally stabilize or undergo unimolecular decomposition to yield hydroxyl (OH) radicals and highly oxidized RO2 radicals[2][3]. Because these secondary radicals can rapidly react with the parent TMC, experimental design must be rigorously controlled.
This guide objectively compares the leading analytical platforms for measuring TMC ozonolysis kinetics, detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
Mechanistic Pathway of Cycloalkene Ozonolysis
To select the appropriate analytical platform, one must first understand the molecular pathway. The tethered nature of the intermediates in endocyclic alkene ozonolysis means that chemical activation is confined to a single reaction product, making collisional stabilization highly pressure-dependent[3].
Reaction mechanism of trimethylcyclohexene ozonolysis.
Platform Comparison: CIMS vs. Micro-FTIR vs. GC-FID
The choice of instrumentation dictates whether you are observing the decay of the parent compound, the formation of transient radicals, or the evolution of condensed-phase aerosols.
Flow-Tube Chemical Ionization Mass Spectrometry (CIMS)
Best for: Absolute gas-phase kinetics and radical detection.
Causality of Choice: CIMS utilizes "soft" ionization (e.g., nitrate or acetate reagent ions). Unlike traditional electron impact (EI) mass spectrometry, soft ionization clusters with highly oxidized molecules (HOMs) and RO2 radicals without fracturing their delicate O-O bonds[2]. This allows for the direct, real-time observation of the rate-limiting kinetic steps.
Best for: Heterogeneous (aerosol/droplet) surface kinetics.
Causality of Choice: When TMC partitions into the condensed phase, gas-phase kinetics no longer apply. Micro-FTIR can focus IR light onto a single micron-sized droplet, tracking the decay of the C=C stretching band and the emergence of C=O (carbonyl) bands in real-time. This isolates surface reaction rates from bulk liquid-phase diffusion[4].
Static Teflon Chamber with GC-FID
Best for: Relative rate measurements and long-term SOA characterization.
Causality of Choice: Absolute measurements require precise knowledge of absolute concentrations, which is difficult for sticky VOCs. The relative rate method bypasses this by measuring the decay of TMC against a reference compound (e.g., cyclohexene) exposed to the same ozone pool[5].
To ensure data integrity, experimental workflows must be designed as self-validating systems. Below are the field-proven protocols for extracting rigorous kinetic data.
Protocol 1: Absolute Gas-Phase Kinetics via Flow-Tube CIMS
This method converts reaction time into a spatial distance (
t=z/v
), eliminating the need for rapid temporal sampling.
Flow-tube CIMS experimental workflow for gas-phase kinetic measurements.
Step-by-Step Workflow:
Carrier Gas Preparation: Purify zero-air to remove background VOCs and strictly control relative humidity (RH).
Reactant Injection: Introduce TMC and O3 into the laminar flow tube. Establish pseudo-first-order conditions by maintaining
[TMC]≫[O3]
.
Scavenger Integration (Critical Step): Inject excess cyclohexane. Causality: Cycloalkene ozonolysis yields OH radicals[3]. Without a scavenger, OH will react with TMC, artificially inflating the measured O3 consumption rate. Cyclohexane traps >95% of OH without reacting with O3.
Spatial-Temporal Mapping: Vary the position of the movable injector (
z
) to alter the reaction time.
Detection: Use nitrate-CIMS to monitor the depletion of O3 and the formation of RO2 radicals[2].
System Validation Checkpoint: Plot
ln([O3]0/[O3]t)
against reaction time. A strictly linear plot validates the pseudo-first-order assumption. Furthermore, conduct a run with
O3
only; the resulting y-intercept must perfectly match the measured wall-loss rate of the reactor.
Protocol 2: Relative Rate Kinetics via Static Chamber GC-FID
When absolute calibration of TMC is challenging, relative rate kinetics provide a robust alternative[5].
Step-by-Step Workflow:
Chamber Passivation: Flush a 100 L Teflon chamber with purified air and condition with high-concentration O3 to passivate reactive wall sites.
Reactant Loading: Inject TMC and a reference compound (e.g., cyclohexene,
kO3=7.40×10−17 cm3 molecule−1 s−1
)[5].
Scavenger Integration: Add excess 2-butanol or cyclohexane to scavenge OH radicals.
Reaction Initiation: Inject O3 to initiate the competitive reaction.
Sampling: Periodically sample the chamber air into a GC-FID to measure the simultaneous decay of TMC and the reference compound.
System Validation Checkpoint: Plot
ln([TMC]0/[TMC]t)
against
ln([Ref]0/[Ref]t)
. A linear correlation passing exactly through the origin validates that both compounds are lost solely to O3, with no secondary loss mechanisms (e.g., photolysis or wall deposition).
Quantitative Data Summary
The kinetic parameters of cycloalkenes are heavily influenced by steric hindrance and the degree of substitution around the double bond. Table 2 summarizes representative kinetic data for cycloalkenes and related biogenic proxies to contextualize TMC's reactivity profile.
Table 2: Representative Kinetic Parameters for Cycloalkene Ozonolysis
Compound
Rate Constant (
kO3
) at 298K
OH Yield
Major Radical Intermediate
Cyclohexene
7.40×10−17 cm3 molecule−1 s−1
0.54 - 0.68
C6H7(OOH)2O2
α
-Pinene
8.70×10−17 cm3 molecule−1 s−1
0.68 - 0.91
Pinonic acid precursors
TMC (Proxy)
∼1.0−5.0×10−17 cm3 molecule−1 s−1
∼0.40−0.60
Highly Oxidized Molecules
(Note: Rate constants for highly substituted cycloalkenes like TMC generally exhibit lower reactivity than unsubstituted cyclohexene due to steric hindrance inhibiting the [2+3] cycloaddition of ozone[6].)
References
Gas-Phase Ozonolysis of Cycloalkenes: Formation of Highly Oxidized RO2 Radicals and Their Reactions with NO, NO2, SO2, and Other RO2 Radicals
The Journal of Physical Chemistry A - ACS Publications
URL:[Link]
Kinetics study of heterogeneous reactions of ozone with unsaturated fatty acid single droplets using micro-FTIR spectroscopy
RSC Advances - RSC Publishing
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Cycloalkene Ozonolysis: Collisionally Mediated Mechanistic Branching
The Journal of Physical Chemistry A - ACS Publications
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Atmospheric Chemistry of 2-Methoxypropene and 2-Ethoxypropene: Kinetics and Mechanism Study of Reactions with Ozone
Atmosphere - MDPI
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Fingerprinting the emissions of volatile organic compounds emitted from the cooking of oils, herbs, and spices
Environmental Science: Processes & Impacts - RSC Publishing
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Ozonolysis of α-pinene and β-pinene: Kinetics and mechanism
The Journal of Chemical Physics - AIP Publishing
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Comparative Analysis of Trimethylcyclohexene Synthesis Pathways
Trimethylcyclohexene (TMC) derivatives—such as 1,3,3-trimethylcyclohexene, 1,5,5-trimethylcyclohexene, and 2,6,6-trimethylcyclohexene—are indispensable structural motifs in organic chemistry. They serve as critical build...
Author: BenchChem Technical Support Team. Date: April 2026
Trimethylcyclohexene (TMC) derivatives—such as 1,3,3-trimethylcyclohexene, 1,5,5-trimethylcyclohexene, and 2,6,6-trimethylcyclohexene—are indispensable structural motifs in organic chemistry. They serve as critical building blocks for the synthesis of carotenoids, vitamins (e.g., Vitamin A acetate), and high-value fragrances like ionones and irones[1].
As drug development and fine chemical manufacturing demand higher purity and specific stereoisomers, the synthetic pathways to generate these cyclic alkenes have bifurcated into two primary domains: Traditional Chemo-Catalytic Synthesis and Advanced Biocatalytic Asymmetric Synthesis . This guide provides an objective comparison of these pathways, detailing the mechanistic causality, experimental protocols, and performance metrics.
Traditional Chemo-Catalytic Synthesis: The Hydrogenation-Dehydration Pathway
For industrial-scale production of non-chiral or racemic TMCs, chemo-catalysis remains the gold standard due to its high throughput and robust atom economy. A prime example is the synthesis of 1,3,3-trimethylcyclohexene starting from 2,2,6-trimethylcyclohexanone[2].
Mechanistic Causality
The synthesis is a two-step process. First, the ketone undergoes catalytic hydrogenation. A 5% Palladium on Carbon (Pd/C) catalyst is specifically chosen over stronger hydride reagents (like LiAlH₄) because Pd/C allows for the scalable, highly selective reduction of the carbonyl group to an alcohol without triggering unwanted ring-opening reactions or over-reduction[2].
In the second step, the resulting 2,2,6-trimethylcyclohexanol undergoes an E1 dehydration. p-Toluenesulfonic acid (p-TsOH) is utilized as the catalyst. The causality behind selecting p-TsOH lies in its dual nature: it is a strong organic acid capable of protonating the hydroxyl group to form an excellent leaving group (oxonium ion), yet it is highly soluble in the organic phase, which minimizes the mass-transfer limitations typically seen in biphasic aqueous-acid systems[2].
Caption: Chemical synthesis workflow of 1,3,3-trimethylcyclohexene via hydrogenation and dehydration.
Self-Validating Experimental Protocol
This protocol incorporates analytical checkpoints to ensure the system validates its own progression.
Hydrogenation Step:
In a 500 mL stainless steel autoclave equipped with a stirrer and thermometer, add 300 g of acetonitrile, 70.1 g (0.5 mol) of 2,2,6-trimethylcyclohexanone, and 0.8 g of 5% Pd/C catalyst[2].
Validation Checkpoint: Purge the reactor with nitrogen three times to displace oxygen, preventing catalyst poisoning and explosive hazards.
Introduce hydrogen gas, maintaining a pressure of 0.8–1.0 MPa, and react at 40–45 °C for 4 hours[2].
Cool to room temperature, purge with nitrogen, and filter to remove the Pd/C catalyst. The filtrate contains the intermediate 2,2,6-trimethylcyclohexanol.
Dehydration Step:
Transfer the filtrate to a 500 mL flask fitted with a reflux condenser. Add 1.0 g of p-TsOH[2].
Stir the mixture at 60–65 °C for 4 hours.
Work-up & Validation: Cool to 20–25 °C, add 100 g of dichloromethane, and separate the layers. Extract the aqueous layer twice with 50 g of dichloromethane. Combine the organic phases and recover solvents via atmospheric distillation.
Perform fractional distillation, collecting the fraction at 115–130 °C. Gas Chromatography (GC) should confirm a gas-phase purity of >99.6%, yielding approximately 60.1 g (96.8% yield) of 1,3,3-trimethylcyclohexene[2].
Biocatalytic Asymmetric Synthesis: The Enzymatic Cascade
For pharmaceutical applications requiring strict stereocontrol (e.g., doubly chiral intermediates), traditional chemo-catalysis often yields racemic mixtures that are costly to resolve. Biocatalysis offers an elegant, highly enantio- and diastereoselective alternative. A benchmark example is the two-step enzymatic reduction of ketoisophorone (3,5,5-trimethyl-2-cyclohexen-1,4-dione) to (4R,6R)-actinol[3].
Mechanistic Causality
This pathway utilizes Old Yellow Enzyme (OYE) from Saccharomyces cerevisiae and Levodione Reductase (LVR) from Corynebacterium aquaticum. The causality of the stereospecificity is rooted in the enzymatic active site's steric bulk, which physically constrains the substrate. OYE specifically targets the conjugated C=C bond, forcing the hydride transfer from the flavin cofactor exclusively to the re-face of the alkene, yielding (6R)-levodione[3].
To make this system self-sustaining and economically viable, Glucose Dehydrogenase (GDH) is coupled into the workflow. GDH acts as a continuous cofactor regenerator, recycling NAD⁺ to NADH using glucose as a sacrificial reductant. This pulls the reaction equilibrium forward and prevents product inhibition[3].
Caption: Two-step enzymatic asymmetric reduction of ketoisophorone to (4R,6R)-actinol.
Self-Validating Experimental Protocol
Enzymatic Cascade Setup:
Prepare a potassium phosphate buffer (100 mM, pH 7.0) containing ketoisophorone (substrate), glucose (sacrificial reductant), NAD⁺ (cofactor), OYE, LVR, and GDH[3].
Reaction Incubation:
Incubate the mixture at 30 °C under gentle agitation (150 rpm) to ensure optimal enzyme kinetics without causing mechanical denaturation of the proteins.
In-Process Monitoring & Validation:
Periodically sample the reaction mixture. Extract with ethyl acetate and analyze via Chiral GC. The disappearance of the ketoisophorone peak and the sequential appearance of (6R)-levodione followed by (4R,6R)-actinol validates the cascade's progression.
Product Isolation:
Once Chiral GC confirms >99% conversion, extract the aqueous phase exhaustively with ethyl acetate. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (4R,6R)-actinol with an enantiomeric excess (ee) of >94%[3].
Beyond standard reductions, complex 1,5,6-trimethylcyclohexene rings can be synthesized via enzymatic polycyclization. Squalene-Hopene Cyclase (SHC) catalyzes the folding of linear squalene into polycyclic triterpenes. The stereochemical specificity of this pathway is dictated by the steric bulk of specific active-site residues (e.g., Tyr420 and Leu607). Mutating these residues constrains the squalene molecule into a specific boat conformation, yielding novel monocyclic triterpenes like neoachillapentaene bearing a (5R,6R)-1,5,6-trimethylcyclohexene ring[4]. This highlights how rational enzyme engineering can dictate exact cyclization pathways.
Quantitative Data Comparison
The following table summarizes the performance metrics of the discussed pathways, providing a clear comparative framework for process selection.
Metric
Chemo-Catalytic Hydrogenation-Dehydration
Biocatalytic Asymmetric Reduction
Starting Material
2,2,6-Trimethylcyclohexanone
Ketoisophorone
Target Molecule
1,3,3-Trimethylcyclohexene
(4R,6R)-Actinol
Catalyst System
5% Pd/C & p-Toluenesulfonic Acid
OYE, LVR, and GDH
Overall Yield
~96.8%
~85-90% (Conversion >99%)
Stereoselectivity
Achiral / Racemic
>94% Enantiomeric Excess (ee)
Scalability
High (Industrial Autoclave Scale)
Moderate (Bioreactor Scale)
Environmental Impact
Moderate (Heavy metal use, organic solvents)
Low (Aqueous buffer, renewable biocatalysts)
References
Wada, M., et al. "Two-step conversion of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone using OYE and LVR." ResearchGate. Available at: [Link]
Hoshino, T., et al. "Functional Analyses of Tyr420 and Leu607 of Alicyclobacillus acidocaldarius Squalene-Hopene Cyclase." NII. Available at: [Link]
Google Patents. "CN111484400A - Preparation method of 2-methyl-4- (2,6, 6-trimethylcyclohexene-1-yl) -2-butenal." Google Patents.
A Comprehensive Guide to the Safe Disposal of Trimethyl Cyclohexene
For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile of Trimethyl Cyclohexene Trimethyl cyclohexene is a flammable liquid that poses significant risks if not handled and dispos...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile of Trimethyl Cyclohexene
Trimethyl cyclohexene is a flammable liquid that poses significant risks if not handled and disposed of correctly.[1] Its vapors can form explosive mixtures with air, and it should be kept away from all sources of ignition, including heat, sparks, and open flames.[1][2][3] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, and nausea.[2] Therefore, treating this chemical as hazardous waste is paramount for laboratory safety and environmental protection.[1]
Key Hazards:
Flammability: As a flammable liquid, it has a flash point that allows it to ignite at relatively low temperatures.[4]
Inhalation Risk: Vapors can be harmful if inhaled, necessitating handling in well-ventilated areas.[2][5]
Skin and Eye Contact: The substance may cause irritation upon contact with skin and eyes, requiring the use of appropriate personal protective equipment (PPE).[2][5]
Pre-Disposal: Containment and Labeling
Proper containment and labeling are the foundational steps for safe chemical waste management, ensuring that the waste is clearly identified and securely stored prior to disposal.
Waste Container Selection
The choice of a waste container is critical to prevent leaks, reactions, and vapor release.
Material Compatibility: Collect waste trimethyl cyclohexene in a dedicated and sealable container.[1] The original container or one made of a compatible material is ideal. Consult a chemical compatibility chart to ensure the container material will not degrade upon contact with the chemical.
Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a tightly sealing lid to prevent the escape of flammable vapors.[1][2][3]
Accurate and Compliant Labeling
Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[6]
Hazardous Waste Label: The container must be clearly marked with the words "HAZARDOUS WASTE".[1]
Full Chemical Name: State the full chemical name: "Waste Trimethyl Cyclohexene". Avoid using abbreviations or acronyms.[1]
Hazard Identification: The label should also indicate the primary hazards, such as "Flammable Liquid".
Step-by-Step Disposal Procedure
The disposal of trimethyl cyclohexene must be handled through a certified hazardous waste management program.[1] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[1][7]
Step 1: Segregation
Do not mix trimethyl cyclohexene waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health & Safety (EH&S) department or a certified waste disposal service.[1][4] Mixing incompatible chemicals can lead to dangerous reactions.
Step 2: Accumulation
Store the labeled hazardous waste container in a designated, well-ventilated satellite accumulation area. This area should be away from heat and ignition sources.[2] It is recommended to use a secondary containment bin to capture any potential leaks.
Step 3: Arrange for Pickup
Contact your institution's EH&S department or a licensed hazardous waste disposal company to schedule a pickup. Provide them with the full chemical name and quantity of the waste.
Step 4: Documentation
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal facility.[8]
Emergency Procedures: Handling Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For Small Spills (less than 1 pint):
Alert Personnel: Notify others in the immediate area.
Ensure Ventilation: Work in a well-ventilated area or a fume hood.
Don PPE: Wear chemical-impermeable gloves, safety goggles, and a lab coat.[5]
Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[9][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it in a labeled hazardous waste container.[1][11]
Decontaminate: Clean the spill area with soap and water.
Dispose of Contaminated Materials: All materials used for cleanup, including gloves, should be disposed of as hazardous waste.[1]
Isolate: If it is safe to do so, close the doors to the spill area to contain the vapors.
Activate Alarm: Pull the nearest fire alarm if there is a risk of fire or the spill is extensive.[13]
Notify Emergency Services: Contact your institution's emergency number and EH&S department.[9][12] Provide details about the spilled chemical and its location.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling trimethyl cyclohexene:
PPE Category
Specification
Rationale
Eye Protection
Tightly fitting safety goggles or a face shield.[5]